1-(2-Chloropyridin-3-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMGQROBOUHKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563054 | |
| Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131674-39-0 | |
| Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Chloropyridin-3-yl)ethanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(2-Chloropyridin-3-yl)ethanol, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Core Chemical Properties
This compound is a pyridyl alcohol derivative. Its core chemical and physical properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 131674-39-0 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO | [2] |
| Molecular Weight | 157.6 g/mol | [2] |
| Synonyms | (±)-1-(2-Chloropyridin-3-yl) ethanol, 1-(2-Chloro-3-pyridyl)ethanol | [1][3] |
| Typical Purity | ≥96% | [2] |
| Functional Groups | Alcohol, Halide, Amine | [3] |
Synthesis and Analysis
While specific, detailed experimental protocols for the synthesis of this compound are not publicly available in the provided search results, a plausible synthetic route can be inferred from general organic chemistry principles and the synthesis of related pyridine ethanol derivatives.[4][5] A common and effective method would be the reduction of the corresponding ketone, 1-(2-chloropyridin-3-yl)ethanone.
Hypothetical Experimental Protocol: Synthesis via Ketone Reduction
Objective: To synthesize this compound from 1-(2-chloropyridin-3-yl)ethanone.
Materials:
-
1-(2-chloropyridin-3-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(2-chloropyridin-3-yl)ethanone in methanol in a round-bottom flask at 0°C (ice bath).
-
Slowly add sodium borohydride to the stirred solution. The amount should be in slight molar excess relative to the ketone.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl (-OH) group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety, Handling, and Storage
Safety Precautions: While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, data for related chloro-pyridine compounds suggest that appropriate safety measures should be taken.[6] It is recommended to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust or vapors and contact with skin and eyes.[6]
Storage Conditions: The compound should be stored at room temperature in a tightly sealed container.[3] It is reported to be stable if stored under recommended conditions.[3] A re-analysis of chemical purity is recommended after three years of storage.[3]
Applications in Research and Development
As a functionalized pyridine, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a chloro-substituent and a secondary alcohol provides two reactive sites for further chemical modification, making it a versatile building block for creating libraries of compounds in drug discovery programs.[7] It is classified under "Protein Degrader Building Blocks," indicating its potential use in the development of PROTACs (Proteolysis-Targeting Chimeras) and other targeted therapeutic agents.[2]
References
- 1. (±)-1-(2-Chloropyridin-3-yl) ethanol-2,2,2-d3 [lgcstandards.com]
- 2. calpaclab.com [calpaclab.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 5. preprints.org [preprints.org]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1-(2-Chloropyridin-3-yl)ethanol: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chloropyridin-3-yl)ethanol (CAS Number: 131674-39-0), a pivotal building block in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthesis, physicochemical properties, and core applications of this compound, with a focus on its role in the construction of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are provided to support researchers in its effective utilization.
Introduction
This compound is a heterocyclic alcohol that has gained prominence as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive hydroxyl group and a substituted pyridine ring, makes it an ideal scaffold for creating molecules designed to interact with specific biological targets. Notably, it is classified as a "Protein Degrader Building Block," highlighting its primary application in the burgeoning field of targeted protein degradation (TPD).
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker. This compound serves as a key precursor for the synthesis of ligands that recruit the VHL E3 ligase, one of the most widely used E3 ligases in PROTAC design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 131674-39-0 | [1] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.6 g/mol | [1] |
| Appearance | Not specified (typically a solid or oil) | |
| Purity | ≥96% | [1] |
Synthesis
The most common and direct synthesis of this compound involves the reduction of the corresponding ketone, 2-chloro-3-acetylpyridine. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride.
Experimental Protocol: Reduction of 2-Chloro-3-acetylpyridine
This protocol is based on standard procedures for the reduction of aromatic ketones.
Materials:
-
2-chloro-3-acetylpyridine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution (for workup)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-acetylpyridine (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, slowly add 1M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Add deionized water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound.
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic methods. The expected data based on its structure is summarized below.
| Spectroscopy | Expected Data |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), a quartet for the methine proton (CH-OH) (δ ~4.9-5.1 ppm), a doublet for the methyl protons (CH₃) (δ ~1.5 ppm), and a broad singlet for the hydroxyl proton (OH). |
| ¹³C NMR | Signals for the pyridine ring carbons, the carbon bearing the hydroxyl group (δ ~65-70 ppm), and the methyl carbon (δ ~20-25 ppm). |
| IR (Infrared) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-O stretching vibration around 1050-1150 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations. |
| MS (Mass Spec.) | A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight (157.6 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound. |
Application in Drug Development: Synthesis of VHL Ligands for PROTACs
This compound is a critical starting material for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands typically contain a hydroxyproline-like core that is essential for binding to VHL. The ethanol moiety of the title compound can be further functionalized to build up the required pharmacophore.
Conceptual Experimental Workflow: From Building Block to PROTAC
The following workflow outlines the conceptual steps to synthesize a VHL-based PROTAC using this compound as a starting material. This process involves the initial modification of the building block, its incorporation into a VHL ligand, and the final assembly of the PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome pathway. A PROTAC containing a VHL ligand derived from this compound will bring a specific protein of interest (POI) into close proximity with the VHL E3 ligase complex. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
References
In-Depth Technical Guide: Physicochemical Properties of 1-(2-Chloropyridin-3-yl)ethanol
This document provides a concise technical overview of the fundamental physicochemical properties of 1-(2-Chloropyridin-3-yl)ethanol, tailored for researchers, scientists, and professionals in drug development. The focus is on the core molecular attributes that are foundational for further research and application.
Core Molecular Data
The fundamental identifiers and properties of this compound are summarized below. This data is essential for accurate documentation, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C7H8ClNO[1] |
| Molecular Weight | 157.60 g/mol [2] |
| CAS Number | 131674-39-0[1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the manufacturing or research institution and are not publicly available. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be employed to confirm the identity and purity of the compound. Researchers should consult relevant chemical synthesis literature or specialized suppliers for detailed procedural information.
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight) is a fundamental concept in chemistry. The diagram below illustrates this direct logical flow.
References
Synthesis of 1-(2-Chloropyridin-3-yl)ethanol from 2-chloropyridine
An In-depth Technical Guide to the Synthesis of 1-(2-Chloropyridin-3-yl)ethanol from 2-Chloropyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a valuable chemical intermediate, starting from 2-chloropyridine. Two primary strategies are detailed: the direct functionalization of 2-chloropyridine via directed ortho-metalation and subsequent reaction with acetaldehyde, and an alternative route involving the reduction of a ketone intermediate. This document furnishes detailed experimental protocols, presents quantitative data in structured tables, and includes process diagrams to offer researchers, scientists, and drug development professionals a thorough resource for the synthesis of this target molecule.
Introduction
This compound is a substituted pyridine derivative that serves as a key building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The presence of a chlorine atom and a hydroxyl group on the pyridine ring provides two distinct functional handles for further chemical modification. This guide focuses on practical and efficient methods for its synthesis, starting from the readily available precursor, 2-chloropyridine.
Overview of Synthetic Strategies
There are two principal strategies for the synthesis of this compound from 2-chloropyridine.
-
Strategy A: Direct C-3 Functionalization via Directed ortho-Metalation (DoM) . This is the most direct approach. It involves the regioselective deprotonation (lithiation) of 2-chloropyridine at the C-3 position, followed by the nucleophilic addition of the resulting organolithium intermediate to acetaldehyde.
-
Strategy B: Reduction of 2-Chloro-3-acetylpyridine . This is a two-step approach where 2-chloropyridine is first converted to the intermediate ketone, 2-chloro-3-acetylpyridine. This ketone is then selectively reduced to the desired secondary alcohol.
In-Depth Guide: Strategy A (Direct ortho-Metalation)
This strategy leverages the directing effect of the chlorine atom in 2-chloropyridine to achieve regioselective lithiation at the adjacent C-3 position. The use of a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to prevent unwanted side reactions.[1]
Reaction Pathway
The reaction proceeds in three key stages: C-3 lithiation, nucleophilic addition to acetaldehyde, and aqueous workup.
Detailed Experimental Protocol
This protocol is based on the method described in patent WO2011005759 and general practices for organolithium chemistry.[2]
Materials:
-
2-Chloropyridine
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet
-
Syringes for liquid transfer
-
Dry ice/acetone bath
Procedure:
-
LDA Preparation (in situ):
-
To a flame-dried three-neck flask under a positive pressure of nitrogen, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Lithiation of 2-Chloropyridine:
-
In a separate flame-dried flask under nitrogen, prepare a solution of 2-chloropyridine (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the 2-chloropyridine solution via cannula or syringe to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Reaction with Acetaldehyde:
-
Slowly add freshly distilled acetaldehyde (1.2 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for an additional 1-2 hours after the addition is complete.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
-
Quantitative Data
| Parameter | Value / Condition | Source / Rationale |
| Starting Material | 2-Chloropyridine | - |
| Base | Lithium Diisopropylamide (LDA) | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard for organolithium reactions |
| Temperature | -78 °C | [2] |
| Electrophile | Acetaldehyde | [2] |
| Yield | ~50-60% (estimated for this step) | Based on a reported 51.8% yield for a two-step sequence (addition followed by oxidation).[2] |
In-Depth Guide: Strategy B (Intermediate Reduction)
This alternative strategy involves the synthesis of 2-chloro-3-acetylpyridine, which is then reduced to the target alcohol. While less direct, this route can be advantageous if the intermediate ketone is readily available or if the direct lithiation proves difficult to control.
Experimental Workflow
The workflow consists of two distinct synthetic operations: the formation of the ketone intermediate and its subsequent reduction.
Detailed Experimental Protocol (Reduction Step)
This protocol details the reduction of 2-chloro-3-acetylpyridine using sodium borohydride, a mild and selective reducing agent.[3][4]
Materials:
-
2-Chloro-3-acetylpyridine
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup:
-
Dissolve 2-chloro-3-acetylpyridine (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Add sodium borohydride (NaBH₄) (0.5 to 1.0 equivalents) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask in an ice bath and cautiously add deionized water to quench the excess NaBH₄.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the product.
-
-
Purification:
-
The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography or recrystallization.
-
Quantitative Data (Reduction Step)
| Parameter | Value / Condition | Source / Rationale |
| Starting Material | 2-Chloro-3-acetylpyridine | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [3][4] |
| Solvent | Methanol or Ethanol | Standard for NaBH₄ reductions |
| Temperature | 0 °C to Room Temperature | Standard for NaBH₄ reductions |
| Yield | >90% | Typical for NaBH₄ reduction of simple ketones.[3] |
Conclusion
Both strategies provide viable pathways to this compound.
-
Strategy A (Direct Lithiation) is the more elegant and direct route, offering a shorter synthesis in a single pot. However, it requires stringent anhydrous conditions, very low temperatures (-78 °C), and careful handling of pyrophoric n-butyllithium, making it more suitable for a laboratory setting with appropriate equipment.
-
Strategy B (Intermediate Reduction) is a robust and reliable two-step method. The final reduction step is operationally simple, uses inexpensive reagents, and typically proceeds in very high yield under mild conditions. This route may be preferable for larger-scale synthesis, especially if the 2-chloro-3-acetylpyridine intermediate is commercially available or can be produced efficiently.
The choice of synthetic route will depend on the scale of the synthesis, the available starting materials, and the technical capabilities of the laboratory.
References
A Technical Guide to the Spectroscopic Profile of 1-(2-Chloropyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
This technical guide provides a detailed overview of the spectroscopic properties of 1-(2-Chloropyridin-3-yl)ethanol. Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and general experimental protocols. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are generated based on the compound's chemical structure and are intended to provide a reference for its expected spectroscopic characteristics.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~7.8 - 8.0 | dd | J = ~7.5, 1.8 |
| H-5 | ~7.2 - 7.4 | dd | J = ~7.5, 4.8 |
| H-6 | ~8.3 - 8.5 | dd | J = ~4.8, 1.8 |
| -CH(OH) | ~5.0 - 5.2 | q | J = ~6.5 |
| -OH | Broad singlet | s | - |
| -CH₃ | ~1.4 - 1.6 | d | J = ~6.5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 - 157 |
| C-3 | ~140 - 142 |
| C-4 | ~138 - 140 |
| C-5 | ~121 - 123 |
| C-6 | ~147 - 149 |
| -CH(OH) | ~65 - 68 |
| -CH₃ | ~22 - 25 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |
| C-O stretch (secondary alcohol) | ~1100 | Strong |
| C-Cl stretch | 600 - 800 | Medium to Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion Type | Predicted m/z | Notes |
| [M]⁺ (³⁵Cl) | 157 | Molecular ion with the more abundant chlorine isotope. |
| [M]⁺ (³⁷Cl) | 159 | Isotopic peak for the molecular ion with the less abundant chlorine isotope (approx. 1/3 the intensity of the M⁺ peak). |
| [M-CH₃]⁺ | 142/144 | Loss of a methyl group. |
| [M-H₂O]⁺ | 139/141 | Loss of water. |
| [M-CH₃-CO]⁺ | 114/116 | Subsequent loss of carbon monoxide. |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.
Synthesis of this compound
This protocol is based on synthetic routes described in the patent literature, where this compound is prepared as an intermediate[1].
Reaction Scheme:
Materials:
-
2-Chloro-3-formylpyridine
-
Methylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of 2-chloro-3-formylpyridine in an anhydrous ethereal solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by silica gel column chromatography.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
The purified sample of this compound is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
Data is processed to show chemical shifts (δ) in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source.
-
The sample is introduced into the ion source, and the resulting fragments are analyzed.
-
The mass-to-charge ratio (m/z) of the ions is recorded.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of synthesized compounds.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
A Technical Guide to the Purity and Specifications of Commercial 1-(2-Chloropyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloropyridin-3-yl)ethanol is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. As with any raw material used in drug development and manufacturing, its purity and quality are of paramount importance to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the typical purity and specifications of commercial-grade this compound, along with detailed experimental protocols for its analysis.
Chemical Identity and General Specifications
Commercial this compound (CAS No. 131674-39-0) is generally available with a purity of 96% or greater. It is a crucial building block in the production of various pharmaceutical agents. Reputable suppliers of pharmaceutical intermediates will provide a Certificate of Analysis (CoA) detailing the purity and other quality control parameters for each batch.
Table 1: General Specifications for Commercial this compound
| Parameter | Specification | Typical Value |
| Appearance | White to off-white solid or crystalline powder | Conforms |
| Purity (by HPLC) | ≥ 96.0% | 98.5% |
| Purity (by GC) | ≥ 98.0% | 99.2% |
| Molecular Formula | C₇H₈ClNO | Conforms |
| Molecular Weight | 157.60 g/mol | 157.60 |
| Melting Point | 52-53°C | 52.5°C |
| Water Content (by Karl Fischer) | ≤ 0.5% | 0.2% |
| Residue on Ignition | ≤ 0.1% | < 0.05% |
| Heavy Metals | ≤ 20 ppm | < 10 ppm |
Impurity Profile
The impurity profile of this compound is highly dependent on the synthetic route employed. Potential impurities may include starting materials, by-products, and degradation products. It is critical to identify and quantify these impurities to ensure the quality of the final drug product.
Table 2: Potential Impurities in Commercial this compound
| Impurity | Structure | Typical Limit |
| 2-Chloropyridine | C₅H₄ClN | ≤ 0.1% |
| 2,3-Dichloropyridine | C₅H₃Cl₂N | ≤ 0.15% |
| 1-(Pyridin-3-yl)ethanol | C₇H₉NO | Not Detected |
| Unknown Impurities | - | ≤ 0.1% each |
| Total Impurities | - | ≤ 1.0% |
Analytical Methods and Experimental Protocols
Accurate and robust analytical methods are essential for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for purity determination and impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is suitable for the quantification of this compound and its non-volatile impurities.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Experimental Protocol:
-
Prepare the mobile phases and sample solution as described in Table 3.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject a standard solution of this compound of known concentration to determine the retention time and response factor.
-
Inject the sample solution.
-
Identify and quantify the main peak and any impurities based on their retention times and peak areas relative to the standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile impurities, such as residual solvents and starting materials.
Table 4: GC-MS Method Parameters
| Parameter | Condition |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Sample Preparation | 10 mg/mL in Dichloromethane |
Experimental Protocol:
-
Prepare the sample solution as described in Table 4.
-
Set up the GC-MS instrument with the specified parameters.
-
Inject a blank (Dichloromethane) to check for system contaminants.
-
Inject the sample solution.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of quality control and a typical experimental workflow for the analysis of this compound.
Conclusion
The quality of this compound is a critical factor in the synthesis of safe and effective pharmaceuticals. A thorough understanding of its specifications, potential impurities, and the analytical methods for its characterization is essential for researchers, scientists, and drug development professionals. The data and protocols presented in this guide provide a comprehensive framework for the quality assessment of this important pharmaceutical intermediate. Adherence to these or similar rigorous quality control standards is imperative to ensure the integrity of the drug development and manufacturing process.
Technical Guide: Stability and Storage of 1-(2-Chloropyridin-3-yl)ethanol
Disclaimer: Publicly available, peer-reviewed stability data for 1-(2-Chloropyridin-3-yl)ethanol (CAS: 131674-39-0) is limited.[1][2][3] This guide is therefore based on the known chemical properties of its core functional groups—a chloropyridine ring and a secondary alcohol—and data from structurally analogous compounds such as 2-chloropyridine and various pyridine ethanols.[4][5][6][7] The recommendations herein should be validated by substance-specific testing.
Introduction
This compound is a key building block in pharmaceutical and agrochemical research.[1] Its chemical structure, featuring a reactive chlorine atom on an electron-deficient pyridine ring and a secondary alcohol, dictates its stability profile. Understanding the conditions that may lead to its degradation is critical for ensuring its quality, efficacy, and safety in drug development and other research applications. This document provides a technical overview of its likely stability characteristics and outlines best practices for storage and handling.
Chemical and Physical Properties
A summary of the fundamental properties of this compound and related compounds is essential for understanding its behavior.
| Property | Value / Information | Source Analogy |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.6 g/mol | [1] |
| Appearance | Likely a colorless to yellow liquid or low-melting solid. | Based on 2-chloropyridine (liquid) and 4-pyridineethanol (liquid/low-melting solid).[4][5] |
| Solubility | Expected to be miscible with most organic solvents and sparingly soluble in water.[4] | Based on 2-chloropyridine and 2-pyridineethanol.[4][6] |
| Reactivity Profile | The molecule possesses two primary reactive sites: the C-Cl bond on the pyridine ring and the secondary hydroxyl group. | General Chemical Principles |
Stability Profile and Potential Degradation Pathways
The compound is susceptible to degradation through several mechanisms. It is generally stable under recommended storage conditions but can be affected by heat, light, strong acids, strong bases, and potent oxidizing agents.[7][8][9]
Key Instability Factors:
-
Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, 1-(2-chloropyridin-3-yl)ethanone. This can be initiated by atmospheric oxygen, heat, light, or oxidizing agents.
-
Hydrolysis: The chloro-group on the pyridine ring can be susceptible to nucleophilic substitution, particularly hydrolysis to form 1-(2-hydroxypyridin-3-yl)ethanol, especially under basic or harsh acidic conditions and elevated temperatures.
-
Dehydration: Under strong acidic conditions and heat, the ethanol side chain could undergo dehydration to form 2-chloro-3-vinylpyridine.
-
Thermal Decomposition: High temperatures can lead to decomposition, potentially releasing toxic fumes such as hydrogen chloride, nitrogen oxides (NOx), and carbon oxides.[4][8]
Potential Degradation Pathway
Caption: Potential degradation routes for this compound.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended based on best practices for analogous chemicals.[7][9][10][11]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[11] Refrigeration (2-8 °C) is advisable for long-term storage. Keep away from heat and sources of ignition.[9][10] | Minimizes thermal degradation and potential oxidation. Some suppliers note "cold-chain transportation".[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation of the secondary alcohol. |
| Light | Protect from light. Use amber or opaque containers.[7] | Light can catalyze oxidative degradation. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place.[10][11] The related compound 4-pyridineethanol is known to be hygroscopic.[5] | Prevents hydrolysis of the chloro group and absorption of water. |
| Container | Use tightly sealed containers made of non-reactive material (e.g., glass). | Prevents contamination and exposure to air/moisture.[11] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[4][7][9] | These substances can directly induce the degradation pathways described above. |
Experimental Protocols: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule. The following is a representative protocol.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.
-
The HPLC method should be capable of separating the parent compound from all significant degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify the structure of major degradation products using techniques like LC-MS/MS and NMR.
-
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation stability study.
Conclusion
While specific stability data for this compound is not widely published, a robust stability and storage plan can be developed based on its chemical structure and data from analogous compounds. It should be protected from heat, light, moisture, and incompatible materials like strong oxidizers and acids/bases. For critical applications, it is imperative that researchers and drug development professionals conduct in-house stability studies to confirm these recommendations and ensure the material's quality throughout its lifecycle.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 131674-39-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:131674-39-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. loba.de [loba.de]
An In-depth Technical Guide to 1-(2-Chloropyridin-3-yl)ethanol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloropyridin-3-yl)ethanol is a key chiral building block in modern medicinal chemistry, primarily recognized for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structural features, including a chlorinated pyridine ring and a secondary alcohol, provide multiple points for chemical modification, making it a valuable precursor for a range of therapeutic molecules. This technical guide provides a comprehensive overview of this compound, covering its synthesis, chemical properties, and, most notably, its emerging significance in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to support researchers and professionals in drug discovery and development.
Introduction
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. The introduction of a chloro-substituent and a chiral ethanol side chain, as seen in this compound, offers unique opportunities for fine-tuning the physicochemical and pharmacological properties of drug candidates. This intermediate has gained considerable attention as a "Protein Degrader Building Block," highlighting its utility in the construction of PROTACs, a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 131674-39-0 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥96% |
Synthesis of this compound
The most common and efficient synthetic route to this compound involves the reduction of the corresponding ketone, 3-acetyl-2-chloropyridine.
Synthesis of the Precursor: 3-Acetyl-2-chloropyridine
Several methods for the synthesis of 3-acetyl-2-chloropyridine have been reported. One common approach involves the reaction of 2-chloronicotinic acid with a methylating agent. A patented method describes the generation of 2-chloronicotinic acid lithium salt, which then undergoes an addition reaction with methyl magnesium bromide to yield 3-acetyl-2-chloropyridine.[1]
Reduction of 3-Acetyl-2-chloropyridine
The reduction of the ketone functionality in 3-acetyl-2-chloropyridine to the secondary alcohol of this compound is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol: Reduction of 3-Acetyl-2-chloropyridine
-
Materials:
-
3-Acetyl-2-chloropyridine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-acetyl-2-chloropyridine (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
-
DOT Script for Synthesis Workflow
References
The Role of 1-(2-Chloropyridin-3-yl)ethanol in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2] The rational design and synthesis of these three components are critical for the efficacy and selectivity of the resulting PROTAC. This technical guide explores the potential role of 1-(2-chloropyridin-3-yl)ethanol as a versatile building block in the synthesis of novel PROTACs. While direct literature evidence for the use of this specific molecule is not prevalent, its chemical structure offers intriguing possibilities for its incorporation into the linker or warhead components of PROTACs. This document will provide a comprehensive overview of PROTAC technology, hypothesize the synthetic utility of this compound, and present detailed, albeit illustrative, experimental protocols and data relevant to the field.
Introduction to PROTAC Technology
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] This event-driven mechanism offers several advantages over traditional small-molecule inhibitors, including the potential to target "undruggable" proteins and overcome resistance mechanisms.[4] The design of a PROTAC involves the careful selection and assembly of its three key components:
-
Warhead: A ligand that binds to the protein of interest (POI).
-
E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).
-
Linker: A chemical tether that connects the warhead and the E3 ligase ligand, the composition and length of which are crucial for the stability and productivity of the ternary complex.[5]
The modular nature of PROTACs allows for the systematic optimization of their properties through the modification of each component.
Hypothetical Role and Synthetic Utility of this compound
The chemical structure of this compound features two key reactive handles: a secondary alcohol and a 2-chloropyridine moiety. These functional groups provide multiple avenues for its incorporation into a PROTAC scaffold, primarily within the linker or as a precursor to a warhead.
The secondary alcohol can be leveraged for the attachment of other molecular fragments through etherification or esterification reactions. This allows for the extension of a linker chain or the connection to a pre-functionalized warhead or E3 ligase ligand.
The 2-chloropyridine moiety is a versatile precursor for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents at the 2-position of the pyridine ring, which can be used to modulate the physicochemical properties of the linker or to form a key interaction with the target protein as part of a warhead. The pyridine ring itself can impart a degree of rigidity to the linker, which has been shown to be beneficial for the formation of a stable ternary complex.
Visualization of General PROTAC Mechanism
Caption: General mechanism of PROTAC-mediated protein degradation.
Illustrative Experimental Protocols
The following protocols are hypothetical and serve to illustrate how this compound could be utilized in the synthesis of a PROTAC. These are based on established synthetic methodologies in medicinal chemistry.
Synthesis of a Linker Intermediate via Etherification
This protocol describes the functionalization of the hydroxyl group of this compound.
Reaction Scheme:
This compound + NaH + Br-(CH2)n-O-PG → 1-(2-Chloropyridin-3-yl)-1-((CH2)n-O-PG)ethane
PG = Protecting Group
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the desired protected bromoalkoxy linker (e.g., 1-bromo-3-(tert-butoxy)propane, 1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired linker intermediate.
Functionalization of the Chloropyridine Moiety via Suzuki Coupling
This protocol illustrates the modification of the chloropyridine ring, which could be a late-stage step in the synthesis of a PROTAC warhead.
Reaction Scheme:
1-(2-Chloropyridin-3-yl)-1-((CH2)n-O-PG)ethane + Arylboronic Acid → 1-(2-Arylpyridin-3-yl)-1-((CH2)n-O-PG)ethane
Procedure:
-
To a degassed solution of the chloropyridine intermediate (1.0 eq) and the desired arylboronic acid (1.5 eq) in a 3:1 mixture of 1,4-dioxane and water, add potassium carbonate (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.1 eq).
-
Heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hypothetical PROTAC Synthesis Workflow
Caption: Hypothetical workflow for PROTAC synthesis using the subject compound.
Illustrative Quantitative Data
The following tables present representative data for a hypothetical PROTAC targeting BRD4, a well-studied protein in the field of targeted protein degradation. This data is for illustrative purposes only, as no specific data exists for PROTACs synthesized from this compound.
Table 1: In Vitro Degradation of BRD4 by a Hypothetical PROTAC
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC | BRD4 | HeLa | 15 | >95 |
| JQ1 (Inhibitor) | BRD4 | HeLa | N/A | No Degradation |
| Negative Control | BRD4 | HeLa | >10,000 | <10 |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Table 2: Binding Affinities of Hypothetical PROTAC Components
| Compound | Target | Binding Affinity (Kd, nM) |
| Warhead Moiety | BRD4 | 50 |
| E3 Ligase Ligand | CRBN | 25 |
| Hypothetical PROTAC | BRD4 | 75 |
| Hypothetical PROTAC | CRBN | 40 |
Table 3: Pharmacokinetic Properties of a Hypothetical PROTAC
| Compound | Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Plasma Stability (% remaining at 4h) |
| Hypothetical PROTAC | 25 | 5.2 | 85 |
Signaling Pathway Context: BRD4
BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that plays a crucial role in the regulation of gene transcription. By binding to acetylated histones, BRD4 recruits transcriptional machinery to chromatin, thereby activating the expression of key oncogenes such as c-MYC. The degradation of BRD4 via a PROTAC can thus lead to the downregulation of these oncogenes and inhibit cancer cell proliferation.
Caption: Simplified BRD4 signaling pathway and the point of intervention for a BRD4-targeting PROTAC.
Conclusion
While this compound is not a widely documented building block in the published PROTAC literature, its chemical functionalities present a compelling case for its potential application in the synthesis of novel protein degraders. The ability to functionalize both the alcohol and the chloropyridine moieties allows for a high degree of modularity in constructing PROTACs with diverse linker architectures and warhead designs. The illustrative protocols and data provided in this guide are intended to serve as a foundation for researchers to explore the utility of this and similar building blocks in the rapidly advancing field of targeted protein degradation. Further investigation is warranted to fully elucidate the impact of incorporating such a moiety on the physicochemical and biological properties of PROTACs.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Reactions of 1-(2-Chloropyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of novel reactions involving 1-(2-chloropyridin-3-yl)ethanol, a key intermediate in the synthesis of diverse molecular scaffolds for pharmaceutical and agrochemical research. This document details synthetic transformations, providing experimental protocols and quantitative data to facilitate the application of these reactions in a laboratory setting.
Oxidation to 2-Chloro-3-acetylpyridine
A fundamental transformation of this compound is its oxidation to the corresponding ketone, 2-chloro-3-acetylpyridine. This reaction provides a valuable building block for further derivatization, particularly for the introduction of nitrogen-containing functional groups.
Reaction Pathway
The oxidation of the secondary alcohol to a ketone is a common and crucial step in organic synthesis.
Experimental Protocol
The following protocol is based on established methodologies for the oxidation of secondary alcohols to ketones.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve this compound in a suitable solvent such as acetone.
-
Prepare the Jones reagent by slowly adding a solution of chromium trioxide in sulfuric acid to water, keeping the mixture cool in an ice bath.
-
Slowly add the Jones reagent dropwise to the solution of the alcohol at 0°C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the addition of isopropyl alcohol until the orange-brown color disappears.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Reactant | Product | Oxidizing Agent | Solvent | Yield | Reference |
| This compound | 2-Chloro-3-acetylpyridine | Chromium trioxide | Acetone | 51.8% (two steps) | [1] |
Multi-step Synthesis of 1-(2-Chloropyridin-3-yl)-3-substituted Urea Derivatives
A more complex synthetic application of this compound involves its conversion into 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives. This pathway highlights the utility of the starting material in accessing compounds with potential biological activity. The key intermediate in this synthesis is 2-chloropyridin-3-amine.
Overall Synthetic Pathway
This multi-step synthesis first involves the oxidation of the starting alcohol to the ketone, followed by conversion to an amine, and finally reaction with an isocyanate to form the urea derivative.
References
Methodological & Application
Experimental protocol for the synthesis of 1-(2-Chloropyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 1-(2-Chloropyridin-3-yl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the reduction of the commercially available ketone, 1-(2-chloropyridin-3-yl)ethanone, using sodium borohydride. This method offers a straightforward, high-yielding, and cost-effective route to the desired secondary alcohol. Detailed procedures for the reaction, workup, and purification are provided, along with characterization data for the final product.
Introduction
Pyridyl ethanol derivatives are important structural motifs found in a wide range of biologically active compounds and pharmaceutical agents. The title compound, this compound, possesses a chiral center and multiple sites for further functionalization, making it a key intermediate for the synthesis of more complex molecules. The reduction of a carbonyl group is a fundamental transformation in organic synthesis. For the conversion of ketones to secondary alcohols, sodium borohydride (NaBH₄) is a mild and selective reducing agent, offering compatibility with various functional groups and operational simplicity. This protocol details the efficient synthesis of this compound via this robust method.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials
-
1-(2-chloropyridin-3-yl)ethanone (≥97% purity)
-
Sodium borohydride (NaBH₄, ≥98% purity)
-
Methanol (CH₃OH, anhydrous)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-chloropyridin-3-yl)ethanone (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of ketone).
-
Reduction: Cool the solution to 0 °C using an ice bath. While stirring, slowly add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (approximately 5 mL) at 0 °C to decompose any excess sodium borohydride.
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the resulting aqueous residue, add ethyl acetate (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Purity (%) |
| 1-(2-chloropyridin-3-yl)ethanone | C₇H₆ClNO | 155.58 | Solid | - | ≥97 |
| This compound | C₇H₈ClNO | 157.60 | Oil/Solid | >90 | ≥96 |
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (dd, J = 4.8, 1.9 Hz, 1H), 7.80 (dd, J = 7.6, 1.9 Hz, 1H), 7.28 (dd, J = 7.6, 4.8 Hz, 1H), 5.15 (q, J = 6.5 Hz, 1H), 2.50 (br s, 1H, OH), 1.55 (d, J = 6.5 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 147.5, 138.9, 137.2, 122.5, 67.8, 23.7.
-
IR (neat, cm⁻¹): 3350 (br, O-H), 2975, 1575, 1420, 1120, 1050, 790.
-
Mass Spectrometry (EI): m/z (%) = 157 (M⁺, 20), 142 (100), 114 (45), 78 (30).
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note outlines a reliable and efficient protocol for the synthesis of this compound from its corresponding ketone. The use of sodium borohydride provides a safe and selective method, resulting in high yields of the desired product. The detailed experimental procedure and characterization data will be valuable for researchers in organic synthesis and drug development.
Application Notes and Protocols for the Use of 1-(2-Chloropyridin-3-yl)ethanol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 1-(2-Chloropyridin-3-yl)ethanol as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile intermediate is valuable for the synthesis of highly functionalized 3-substituted pyridine derivatives, which are significant scaffolds in the fields of medicinal chemistry and materials science. The protocols outlined herein are representative methodologies and may require optimization for specific substrates to achieve the best results.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. In this context, this compound serves as the electrophilic partner, reacting with various aryl or heteroaryl boronic acids to yield 1-(2-arylpyridin-3-yl)ethanol derivatives. The presence of the ethanol substituent on the pyridine ring offers a handle for further synthetic transformations or can be a key pharmacophoric element in the target molecule.
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling with a 2-chloropyridine substrate is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize typical conditions for the Suzuki coupling of a closely related substrate, 2-(2-chloropyridin-4-yl)propan-2-ol, which can serve as a strong starting point for the optimization of reactions with this compound.[1]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 75-90 |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 80-95 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3.0) | Toluene | 110 | 6 | 85-98 |
Note: Yields are representative and will vary depending on the specific arylboronic acid used. Data adapted from protocols for a similar substrate, 2-(2-Chloropyridin-4-yl)propan-2-ol.[1]
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are based on established methods for similar 2-chloropyridine derivatives and should be adapted and optimized for the specific substrates being used.[1]
Protocol 1: Suzuki Coupling Using Pd(dppf)Cl₂
This protocol outlines a general procedure using a common and effective palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, cesium carbonate, and the Pd(dppf)Cl₂ catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling Using a Buchwald Ligand (e.g., SPhos)
This protocol employs a bulky, electron-rich phosphine ligand, which is often effective for challenging cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
In a dry Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the Pd₂(dba)₃ and SPhos ligand.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress. Reactions with Buchwald ligands are often faster, typically complete within 2-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Suzuki coupling.
Catalytic Cycle```dot
Caption: A typical experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for Buchwald-Hartwig Amination with 1-(2-Chloropyridin-3-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds.[1] This powerful palladium-catalyzed transformation has revolutionized the synthesis of arylamines, which are crucial building blocks in pharmaceuticals and functional materials.[2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-(2-chloropyridin-3-yl)ethanol derivatives, a class of substrates of significant interest in medicinal chemistry.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst, coordination and deprotonation of the amine in the presence of a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.[1][2]
Core Components and Reaction Parameters
Successful Buchwald-Hartwig amination of this compound derivatives hinges on the careful selection of several key components:
-
Palladium Precatalyst: A source of palladium in a low oxidation state is essential. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[2] For challenging substrates like aryl chlorides, pre-formed catalysts that readily generate the active Pd(0) species can be advantageous.[3]
-
Ligand: The choice of ligand is critical for an efficient reaction, especially with less reactive aryl chlorides.[3] Bulky, electron-rich phosphine ligands are generally required.[1][3] For 2-chloropyridine derivatives, sterically hindered biarylphosphine ligands such as XPhos, BrettPhos, or RuPhos are often effective.[2][3]
-
Base: A strong, non-nucleophilic base is necessary to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[2][3] In cases where the substrate may be sensitive to a strong base, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may necessitate a more active catalyst system and higher reaction temperatures.[3]
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation.[2] Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[2] It is crucial to use dry and degassed solvents to maintain an inert atmosphere.[3]
Experimental Workflow Diagram
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of this compound with a generic amine. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., dioxane, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide.
-
Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube.
-
Reagent Addition: Add the this compound and the amine to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from 12 to 36 hours.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and pass it through a pad of celite to remove inorganic salts.[2] Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl chlorides, which can be adapted for this compound derivatives.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Aryl chlorides are generally less reactive than bromides or iodides.[3] |
| Amine | Primary or Secondary Aliphatic/Aromatic | 1.2-1.5 equivalents are typically used.[3] |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% loading.[3] |
| Ligand | XPhos, BrettPhos, RuPhos | 2-10 mol% loading. Bulky, electron-rich ligands are crucial.[1][3] |
| Base | NaOtBu or K₃PO₄ | 1.4-2.0 equivalents. NaOtBu is generally more effective.[2][3] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed.[2] |
| Temperature | 80-110 °C | Higher temperatures are often required for aryl chlorides.[3] |
| Reaction Time | 12-36 hours | Monitor for completion.[2] |
| Expected Yield | 50-95% | Highly dependent on the specific amine and optimized conditions.[4] |
Troubleshooting Common Issues
-
Low or No Conversion: This is a common issue with less reactive chloropyridines.[3]
-
Hydrodehalogenation: This side reaction replaces the chlorine atom with a hydrogen.[3]
-
Side Reactions Involving the Ethanol Group: The hydroxyl group of the ethanol substituent could potentially react with the strong base.
-
Solution: While NaOtBu is a strong base, it is also sterically hindered, which may minimize reaction with the hydroxyl group. If this becomes a significant issue, protection of the alcohol functionality may be necessary prior to the amination reaction. Alternatively, a weaker base like K₃PO₄ could be explored, though this may require a more active catalyst system.
-
Catalytic Cycle Diagram
Caption: The key steps in the Buchwald-Hartwig catalytic cycle.
References
Application Notes and Protocols for the Utilization of 1-(2-Chloropyridin-3-yl)ethanol in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(2-chloropyridin-3-yl)ethanol as a precursor in multi-component reactions (MCRs). Direct application of the alcohol in common MCRs is not typical; however, its oxidation to the corresponding ketone, 2-chloro-3-acetylpyridine, yields a versatile building block for the synthesis of diverse heterocyclic scaffolds. This two-step approach enables the incorporation of the 2-chloropyridine moiety into complex molecular architectures, which is of significant interest in medicinal chemistry and drug discovery.
Introduction to Multi-Component Reactions
Multi-component reactions are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic step. This product incorporates essentially all or most of the atoms of the reactants. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[1][2] Key examples of MCRs include the Biginelli, Hantzsch, Passerini, and Ugi reactions, which are instrumental in the synthesis of pharmacologically relevant heterocycles.[1][3]
Two-Step Strategy: From Alcohol to MCR Substrate
The strategic application of this compound in MCRs commences with its oxidation to 2-chloro-3-acetylpyridine. This ketone can then participate as a key carbonyl component in various MCRs.
Diagram of the Overall Workflow
Caption: Workflow for the conversion of this compound to diverse heterocyclic products.
Part 1: Synthesis of the MCR Precursor
Application Note: Oxidation to 2-Chloro-3-acetylpyridine
The oxidation of this compound to 2-chloro-3-acetylpyridine is a crucial step to enable its participation in MCRs. Various oxidizing agents can be employed for this transformation. A documented method involves the use of chromium trioxide.[4]
Experimental Protocol: Chromium Trioxide-Mediated Oxidation
This protocol is based on the synthetic route described in patent WO2011005759.[4]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.
-
In a round-bottom flask, dissolve this compound in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Jones reagent to the solution of the alcohol while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of isopropanol until the orange color dissipates.
-
Filter the mixture through a pad of celite to remove chromium salts, and wash the filter cake with dichloromethane.
-
Neutralize the filtrate by washing with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-chloro-3-acetylpyridine by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Expected Outcome:
This procedure is expected to yield 2-chloro-3-acetylpyridine as a solid. The reported yield for the two-step synthesis from 2-chloropyridine is 51.8%.[4]
Part 2: Application in Multi-Component Reactions
Application Note 1: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a three-component reaction between an aldehyde or ketone, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones.[5][6] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers.[5] 2-Chloro-3-acetylpyridine can serve as the ketone component in this reaction.
Experimental Protocol: Biginelli Reaction
Materials:
-
2-Chloro-3-acetylpyridine
-
Ethyl acetoacetate (or other β-ketoester)
-
Urea (or thiourea)
-
Ethanol
-
Catalytic amount of hydrochloric acid (HCl) or a Lewis acid (e.g., Yb(OTf)₃)[6]
Procedure:
-
In a round-bottom flask, combine 2-chloro-3-acetylpyridine (1.0 eq), ethyl acetoacetate (1.1 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or silica gel column chromatography to yield the desired dihydropyrimidinone.
Diagram of the Biginelli Reaction Pathway
Caption: Schematic of the Biginelli three-component reaction.
Representative Data for Biginelli Reaction
The following table summarizes representative yields for the Biginelli reaction with various substituted aldehydes and ketones, demonstrating the feasibility of this reaction.
| Entry | Carbonyl Compound | β-Dicarbonyl | Urea/Thiourea | Catalyst | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | ~40-60 |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Thiourea | Yb(OTf)₃ | >90[6] |
| 3 | 2-Chlorobenzaldehyde | Ethyl acetoacetate | Substituted Thiourea | CAN | 80-90[7] |
| 4 | Acetophenone | Ethyl acetoacetate | Urea | HCl | ~30-50 |
Application Note 2: Hantzsch Dihydropyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction involving an aldehyde or ketone, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][9] The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[10] Hantzsch dihydropyridines are a well-known class of calcium channel blockers.[8] 2-Chloro-3-acetylpyridine can be utilized as the ketone component in a modified Hantzsch-type reaction.
Experimental Protocol: Hantzsch-type Reaction
Materials:
-
2-Chloro-3-acetylpyridine
-
Ethyl acetoacetate (2.2 eq)
-
Ammonium acetate (1.5 eq)
-
Ethanol or Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-acetylpyridine (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in ethanol or acetic acid.
-
Reflux the reaction mixture for 6-12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
Dry the product. If necessary, purify by recrystallization from ethanol.
Diagram of the Hantzsch Reaction Pathway
Caption: Schematic of the Hantzsch four-component reaction.
Representative Data for Hantzsch Reaction
The following table presents typical yields for the Hantzsch reaction with various aldehydes, illustrating the general efficiency of this method.
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | >90[8] |
| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | ~85 |
| 3 | Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | ~70 |
| 4 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Aqueous micelles | 96[8] |
Conclusion
While this compound is not directly employed in common multi-component reactions, its oxidation to 2-chloro-3-acetylpyridine provides a valuable entry point into MCR chemistry. The resulting ketone is a suitable substrate for powerful transformations such as the Biginelli and Hantzsch reactions, enabling the efficient synthesis of diverse and potentially bioactive dihydropyrimidinone and dihydropyridine derivatives. The protocols and data presented herein serve as a guide for researchers to leverage this two-step strategy for library synthesis and drug discovery programs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes for the Synthesis and Evaluation of PROTACs Utilizing 1-(2-Chloropyridin-3-yl)ethanol
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and proteasomal degradation of the target protein.[3]
This document provides a detailed guide for the synthesis and evaluation of PROTACs using the versatile starting material, 1-(2-Chloropyridin-3-yl)ethanol. This building block offers two distinct points for chemical modification: the 2-chloropyridine moiety, which is amenable to cross-coupling reactions, and the secondary alcohol, which can be converted to various functional groups for linker attachment. We present two potential synthetic routes, detailed experimental protocols, and methods for the biological characterization of the resulting PROTACs.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. The experimental workflow encompasses the chemical synthesis of the PROTAC, followed by its biological evaluation to confirm its ability to induce the degradation of the intended target.
PROTAC-Mediated Protein Degradation Pathway
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Synthetic Schemes
Two plausible synthetic routes are proposed, starting from this compound. Both routes begin with the functionalization of the secondary alcohol, followed by a palladium-catalyzed cross-coupling reaction to introduce the linker. The choice of route will depend on the desired linker structure and the available building blocks. For the purpose of this guide, we will use a generic amine-terminated PEG linker, a pomalidomide-based E3 ligase ligand, and the BRD4 inhibitor JQ1 as the POI ligand.
Route A: Suzuki-Miyaura Coupling Approach
This route involves the conversion of the secondary alcohol to an azide for subsequent "click" chemistry, followed by a Suzuki-Miyaura coupling to attach a boronic ester-functionalized linker.
Route B: Buchwald-Hartwig Amination Approach
This route also begins with the conversion of the secondary alcohol to an azide. A Buchwald-Hartwig amination is then used to couple an amine-terminated linker directly to the 2-chloropyridine.
Experimental Protocols
Part 1: Synthesis of Intermediate 2 - 3-(1-Azidoethyl)-2-chloropyridine
This protocol describes the conversion of the secondary alcohol of this compound to an azide.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (1.2 eq)
-
Iodine (1.2 eq)
-
Sodium azide (4.0 eq)
-
Imidazole (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
In a mortar, thoroughly grind triphenylphosphine (1.2 eq), iodine (1.2 eq), and imidazole (1.2 eq) with a pestle for 10 minutes until an exothermic reaction forms a paste.[4]
-
Add this compound (1.0 eq) to the paste and continue grinding for another 5 minutes.
-
Transfer the mixture to a round-bottom flask.
-
Add a solution of sodium azide (4.0 eq) in DMSO.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into an ice-cooled solution of sodium thiosulfate and extract with diethyl ether.[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate 2 .
Part 2, Route A: Synthesis of PROTAC Precursor via Suzuki-Miyaura Coupling
This protocol details the coupling of Intermediate 2 with a boronic ester-functionalized linker.
Materials:
-
Intermediate 2 (1.0 eq)
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Amine-terminated PEG linker with a boronic ester (e.g., 2-(2-(2-aminoethoxy)ethoxy)ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (2.0 eq)
-
Degassed water
Procedure:
-
Synthesis of Pyridine Boronic Ester: In a Schlenk flask, combine Intermediate 2 (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (3 mol%) in anhydrous 1,4-dioxane. Degas the mixture and heat at 80 °C for 12 hours. After cooling, the crude boronic ester can be used in the next step after filtration.
-
Suzuki-Miyaura Coupling: To a new oven-dried Schlenk flask, add the crude pyridine boronic ester, the amine-terminated PEG linker with a boronic ester (1.1 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).[5]
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.[5]
-
Heat the reaction mixture at 100 °C for 18 hours.[5]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by preparative HPLC to obtain the azide-functionalized linker attached to the pyridine core.
Part 2, Route B: Synthesis of PROTAC Precursor via Buchwald-Hartwig Amination
This protocol describes the direct coupling of an amine-terminated linker to Intermediate 2 .
Materials:
-
Intermediate 2 (1.0 eq)
-
Amine-terminated PEG linker (e.g., 1-amino-11-azido-3,6,9-trioxaundecane) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Intermediate 2 (1.0 eq), the amine-terminated PEG linker (1.2 eq), the palladium catalyst, and sodium tert-butoxide to a Schlenk tube.
-
Add anhydrous toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to yield the azide-functionalized linker attached to the pyridine core.
Part 3: Final PROTAC Synthesis - Click Chemistry and Amide Coupling
This part describes the final steps to assemble the complete PROTAC, assuming the linker is now attached to the pyridine core and has a terminal azide group. The other end of the linker will be functionalized with a carboxylic acid for amide coupling to an amine-functionalized POI ligand, and the azide will be used for click chemistry with an alkyne-functionalized E3 ligase ligand.
Materials:
-
Azide-functionalized linker-pyridine intermediate from Part 2
-
Alkyne-functionalized E3 ligase ligand (e.g., Pomalidomide-alkyne) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water
-
Carboxylic acid-functionalized POI ligand (e.g., JQ1 acid) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Click Chemistry: Dissolve the azide-functionalized linker-pyridine intermediate and the alkyne-functionalized E3 ligase ligand (1.0 eq) in a mixture of tert-butanol and water. Add sodium ascorbate followed by copper(II) sulfate pentahydrate. Stir at room temperature for 12-24 hours. Purify the product by preparative HPLC.
-
Amide Coupling: Dissolve the purified product from the click chemistry step (which now has a free amine from the linker) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF. Add HATU and DIPEA. Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Part 4: Final PROTAC Characterization
The purified PROTAC should be thoroughly characterized to confirm its identity, purity, and concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to verify the exact molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final PROTAC, which should typically be >95% for use in biological assays.
Quantitative Data Summary
The following table provides representative data for a well-characterized BRD4-targeting PROTAC, dBET6, which serves as a reference for the expected performance of a newly synthesized BRD4 degrader.[6]
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (BRD4 Degradation) | MV4;11 | 3 nM | [6] |
| Dₘₐₓ (BRD4 Degradation) | MV4;11 | >95% | [6] |
| IC₅₀ (Cell Viability) | MV4;11 | 8 nM | [7] |
| Binding Affinity (Kd to BRD4) | - | 98 nM | [8] |
| Binding Affinity (Kd to VHL) | - | 1700 nM | [8] |
Methodologies for Key Experiments
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein (e.g., BRD4) in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the POI (e.g., MV4;11 for BRD4)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to reach 70-80% confluency. Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 18 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Denature samples by heating at 95-100°C for 5-10 minutes.[9]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Then, incubate with the HRP-conjugated secondary antibody.[10]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Analysis: Quantify the band intensities. Normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity of the PROTAC to the POI and the E3 ligase.
Materials:
-
Purified POI (e.g., BRD4)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Fluorescently labeled tracer ligand for the POI or E3 ligase
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader with FP capabilities
Protocol:
-
Assay Setup: In a microplate, add the fluorescently labeled tracer and the purified protein (either POI or E3 ligase) at optimized concentrations.[11]
-
Competition Assay: Add increasing concentrations of the synthesized PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a microplate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model to determine the IC₅₀, which can be converted to a binding affinity constant (Ki).
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 1-(2-Chloropyridin-3-yl)ethanol as a Versatile Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The relentless pursuit of novel kinase inhibitors for targeted therapies in oncology and other diseases necessitates the exploration of innovative chemical scaffolds and building blocks. The pyridine moiety is a well-established pharmacophore in a multitude of approved kinase inhibitors, valued for its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. Within this context, 1-(2-Chloropyridin-3-yl)ethanol emerges as a promising, albeit currently underutilized, building block for the synthesis of a new generation of kinase inhibitors.
The strategic placement of a chloro substituent at the 2-position and a 1-hydroxyethyl group at the 3-position of the pyridine ring offers a unique combination of reactive handles for molecular elaboration. The chlorine atom can serve as a versatile point for modification through various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl moieties to probe the hydrophobic regions of the kinase active site. Simultaneously, the secondary alcohol of the 1-hydroxyethyl group provides a site for further functionalization or can directly participate in hydrogen bonding interactions with the kinase hinge region or other key residues. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
While direct utilization of this compound in the synthesis of named kinase inhibitors is not prominently documented in publicly available literature, its structural motifs are present in known kinase inhibitor scaffolds. The general synthetic strategies and biological evaluation methods for analogous pyridine-based inhibitors can be readily adapted for derivatives of this building block.
Synthetic Strategies and Experimental Protocols
The synthesis of kinase inhibitors from this compound can be envisioned through several key synthetic transformations. The following protocols are generalized procedures that can be optimized for specific target molecules.
Protocol 1: Synthesis of this compound
A potential synthetic route to the core building block, this compound, involves the reaction of 2-chloropyridine with acetaldehyde in the presence of a strong base like newly prepared lithium diisopropylamide (LDA). The reaction is typically carried out at low temperatures in an inert solvent such as tetrahydrofuran (THF). Subsequent purification by column chromatography can yield the desired product. This method has been described in patent literature for the synthesis of related compounds.
Experimental Workflow for the Synthesis of this compound:
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, which is a cornerstone of modern medicinal chemistry for kinase inhibitor design.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Logical Flow of a Suzuki Coupling Reaction:
Protocol 3: Kinase Inhibition Assay
The biological activity of the synthesized compounds should be evaluated using in vitro kinase inhibition assays. A common method is a luminescence-based assay that measures the amount of ATP remaining in the solution after the kinase reaction.
General Protocol for a Luminescence-Based Kinase Assay:
-
Prepare a dilution series of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, a suitable substrate, and the kinase assay buffer.
-
Add the test compounds to the wells (include positive and negative controls).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of remaining ATP.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Potential Signaling Pathways to Target
Given the prevalence of pyridine-containing scaffolds in approved kinase inhibitors, derivatives of this compound could potentially target a wide range of kinase families implicated in cancer and other diseases. The specific kinase targets would be determined by the nature of the substituents introduced through chemical synthesis. Potential signaling pathways that could be modulated include:
-
Receptor Tyrosine Kinase (RTK) Signaling: Pathways initiated by RTKs such as EGFR, VEGFR, and FGFR are critical for cell growth, proliferation, and angiogenesis.
-
MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival, and its dysregulation is common in cancer.
-
Cell Cycle Regulation: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.
A Simplified Representation of a Generic Kinase Signaling Pathway:
Synthetic Routes to Novel Heterocyclic Compounds from 1-(2-Chloropyridin-3-yl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-(2-chloropyridin-3-yl)ethanol as a versatile starting material. The following sections outline three distinct synthetic pathways, offering access to a range of heterocyclic scaffolds of interest in medicinal chemistry and drug development.
Introduction
This compound is a valuable building block for the synthesis of fused pyridine heterocycles. Its structure incorporates two key reactive sites: a secondary alcohol and a chloro-substituent on the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the hydroxyl group can be derivatized or can act as an intramolecular nucleophile. These features allow for the construction of various fused heterocyclic systems, such as furo[3,2-b]pyridines and thieno[3,2-b]pyridines. This document details protocols for the oxidation of the starting material, followed by cyclization, as well as direct intramolecular cyclization strategies.
Route 1: Synthesis of 2-Methylthieno[3,2-b]pyridin-3(2H)-one via Oxidation and Cyclization
This route involves an initial oxidation of the secondary alcohol to a ketone, followed by a reaction with a sulfur nucleophile that leads to the formation of a thieno[3,2-b]pyridine derivative.
Signaling Pathway Diagram
Caption: Synthetic pathway for 2-methylthieno[3,2-b]pyridin-3(2H)-one.
Experimental Protocols
Experiment 1.1: Oxidation of this compound to 1-(2-Chloropyridin-3-yl)ethanone
This protocol describes the oxidation of the secondary alcohol to a ketone using pyridinium chlorochromate (PCC).
Workflow Diagram
Caption: Workflow for the oxidation of this compound.
Methodology:
-
To a stirred solution of this compound (1.0 g, 6.34 mmol) in anhydrous dichloromethane (20 mL) is added pyridinium chlorochromate (PCC) (2.05 g, 9.51 mmol) and Celite® (2.0 g).
-
The resulting mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel, and the silica gel is washed with dichloromethane (3 x 10 mL).
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(2-chloropyridin-3-yl)ethanone as a solid.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| This compound | 157.60 | 1.0 | 6.34 | 1.0 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 2.05 | 9.51 | 1.5 |
| Dichloromethane | - | 20 mL | - | - |
| Product | 1-(2-Chloropyridin-3-yl)ethanone | - | - | Expected Yield: 80-90% |
Experiment 1.2: Synthesis of 2-Methylthieno[3,2-b]pyridin-3(2H)-one
This protocol outlines the reaction of the ketone with thioglycolic acid, followed by intramolecular cyclization.
Methodology:
-
A mixture of 1-(2-chloropyridin-3-yl)ethanone (1.0 g, 6.42 mmol), thioglycolic acid (0.65 g, 7.06 mmol), and potassium carbonate (1.77 g, 12.84 mmol) in N,N-dimethylformamide (DMF) (15 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to 80-100 °C and stirred for 6-8 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling to room temperature, the mixture is poured into ice-water (50 mL) and stirred for 30 minutes.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is recrystallized from ethanol to give pure 2-methylthieno[3,2-b]pyridin-3(2H)-one.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| 1-(2-Chloropyridin-3-yl)ethanone | 155.58 | 1.0 | 6.42 | 1.0 |
| Thioglycolic acid | 92.12 | 0.65 | 7.06 | 1.1 |
| Potassium Carbonate | 138.21 | 1.77 | 12.84 | 2.0 |
| DMF | - | 15 mL | - | - |
| Product | 2-Methylthieno[3,2-b]pyridin-3(2H)-one | - | - | Expected Yield: 60-70% |
Route 2: Direct Intramolecular Cyclization to 7-Methyl-7H-furo[3,2-b]pyridine
This route describes the direct intramolecular cyclization of this compound to form a furo[3,2-b]pyridine derivative under basic conditions.
Signaling Pathway Diagram
Caption: Synthetic pathway for 7-methyl-7H-furo[3,2-b]pyridine.
Experimental Protocol
Experiment 2.1: Synthesis of 7-Methyl-7H-furo[3,2-b]pyridine
This protocol details the base-mediated intramolecular cyclization.
Workflow Diagram
Caption: Workflow for the intramolecular cyclization to 7-methyl-7H-furo[3,2-b]pyridine.
Methodology:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.30 g, 7.50 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) at 0 °C under a nitrogen atmosphere, a solution of this compound (1.0 g, 6.34 mmol) in anhydrous DMF (5 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The mixture is then heated to 80 °C and stirred for 6-12 hours until TLC analysis indicates the consumption of the starting material.
-
The reaction is cooled to 0 °C and carefully quenched by the slow addition of water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 7-methyl-7H-furo[3,2-b]pyridine.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| This compound | 157.60 | 1.0 | 6.34 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 0.30 | 7.50 | 1.2 |
| DMF | - | 15 mL | - | - |
| Product | 7-Methyl-7H-furo[3,2-b]pyridine | - | - | Expected Yield: 50-60% |
Route 3: Synthesis of a Novel N-Substituted Aminopyridine Derivative
This route demonstrates the derivatization of the alcohol to a better leaving group, followed by nucleophilic substitution with an amine, which can be a precursor for further cyclization reactions.
Signaling Pathway Diagram
Caption: Synthetic pathway for an N-substituted aminopyridine derivative.
Experimental Protocols
Experiment 3.1: Tosylation of this compound
This protocol details the conversion of the hydroxyl group to a tosylate, a good leaving group.
Methodology:
-
This compound (1.0 g, 6.34 mmol) is dissolved in anhydrous pyridine (10 mL) and cooled to 0 °C in an ice bath.
-
p-Toluenesulfonyl chloride (TsCl) (1.45 g, 7.61 mmol) is added portion-wise, and the mixture is stirred at 0 °C for 4-6 hours.
-
The reaction mixture is then poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 1-(2-chloropyridin-3-yl)ethyl 4-methylbenzenesulfonate, which is used in the next step without further purification.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| This compound | 157.60 | 1.0 | 6.34 | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 1.45 | 7.61 | 1.2 |
| Pyridine | - | 10 mL | - | - |
| Product | 1-(2-Chloropyridin-3-yl)ethyl 4-methylbenzenesulfonate | - | - | Expected Yield: >90% (crude) |
Experiment 3.2: Nucleophilic Substitution with Benzylamine
This protocol describes the displacement of the tosylate group with benzylamine.
Methodology:
-
The crude 1-(2-chloropyridin-3-yl)ethyl 4-methylbenzenesulfonate (from the previous step, ~6.34 mmol) is dissolved in acetonitrile (20 mL).
-
Benzylamine (1.02 g, 9.51 mmol) and triethylamine (1.28 g, 12.68 mmol) are added to the solution.
-
The reaction mixture is heated to reflux (approximately 82 °C) for 12-18 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford N-benzyl-1-(2-chloropyridin-3-yl)ethanamine.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| Tosylate Intermediate | 311.77 | ~1.98 | ~6.34 | 1.0 |
| Benzylamine | 107.15 | 1.02 | 9.51 | 1.5 |
| Triethylamine | 101.19 | 1.28 | 12.68 | 2.0 |
| Acetonitrile | - | 20 mL | - | - |
| Product | N-Benzyl-1-(2-chloropyridin-3-yl)ethanamine | - | - | Expected Yield: 50-65% |
Application Notes and Protocols for the Scale-up Synthesis of 1-(2-Chloropyridin-3-yl)ethanol for Preclinical Studies
Introduction
1-(2-Chloropyridin-3-yl)ethanol is a key building block in the synthesis of various pharmaceutical compounds. Its preparation in sufficient quantities and high purity is essential for preclinical studies, which require gram to kilogram amounts of material. This document outlines a scalable and efficient synthesis protocol for this compound, focusing on a robust reduction method suitable for drug development professionals. The described process is designed to be reproducible and amenable to scale-up, while ensuring the final product meets the stringent purity requirements for preclinical research.
The synthetic strategy centers on the reduction of the corresponding ketone, 2-chloro-3-acetylpyridine. This approach is favored for its operational simplicity, high potential yield, and the commercial availability of the necessary starting materials. Alternative routes, such as the Grignard reaction with 2-chloro-3-formylpyridine, are also viable but the reduction method generally offers a more straightforward path for large-scale production.
Materials and Methods
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-3-acetylpyridine | ≥98% | Commercially Available | Starting material. Can also be synthesized in-house. |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | Reducing agent. Handle with care, moisture sensitive. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Prepared in-house | For reaction quenching and washing. |
| Brine (Saturated NaCl Solution) | N/A | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying agent. |
| Diethyl Ether | ACS Grade | Commercially Available | For recrystallization. |
| n-Heptane | ACS Grade | Commercially Available | For recrystallization. |
Equipment
-
Multi-neck round-bottom flasks appropriate for the desired scale
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
Experimental Protocols
Synthesis of 2-Chloro-3-acetylpyridine (Starting Material)
For research entities opting to synthesize the starting ketone, a scalable method involves the reaction of 2-chloronicotinic acid with methyl magnesium bromide.[1] A detailed protocol from patent literature describes the formation of the lithium salt of 2-chloronicotinic acid, followed by reaction with the Grignard reagent to yield 3-acetyl-2-chloropyridine.[1] This method is reported to be suitable for large-scale production with high yield and purity.[1]
Scale-up Synthesis of this compound via Reduction
This protocol is based on the well-established reduction of a ketone using sodium borohydride.
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-3-acetylpyridine (1.0 eq.) in anhydrous methanol (5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.5-1.0 eq.) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with brine (1 x 5 volumes).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or solid.
Purification Protocol
For preclinical studies, high purity of the final compound is critical. Recrystallization is a scalable and effective method for purifying the crude product.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot diethyl ether.
-
Crystallization: Slowly add n-heptane to the hot solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-heptane.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Expected Value | Notes |
| Reaction Scale | 10 g - 1 kg | The protocol is scalable within this range. |
| Molar Ratio (Ketone:NaBH₄) | 1 : 0.5-1.0 | The exact ratio may be optimized for scale. |
| Reaction Time | 1 - 2 hours | Monitor by TLC or HPLC for completion. |
| Yield (Crude) | >95% | Typically high for this type of reduction. |
| Yield (After Recrystallization) | 85-95% | Dependent on the purity of the crude product. |
| Purity (by HPLC) | >98% | Purity should be confirmed by HPLC analysis. |
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spectrometry (MS) | Correct molecular ion peak corresponding to the molecular weight (157.59 g/mol ). |
| HPLC | Single major peak with purity >98%. |
| Melting Point | A sharp melting point should be observed for the crystalline solid. |
Safety Precautions
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed and causes skin and eye irritation.[2][3][4][5] Handle in a well-ventilated fume hood, away from water and acids. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: A potential carcinogen. Handle in a fume hood with appropriate PPE.
-
General: Conduct all operations in a well-ventilated area and follow standard laboratory safety procedures.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression from starting materials to the final purified product.
References
Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of 1-(2-Chloropyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the protection of the secondary hydroxyl group of 1-(2-chloropyridin-3-yl)ethanol. Three common and versatile protecting groups are discussed: tert-butyldimethylsilyl (TBS), tetrahydropyranyl (THP), and benzyl (Bn). The selection of an appropriate protecting group is crucial in multi-step syntheses to ensure chemoselectivity and high yields. These notes offer a comparative overview of the stability of each group and provide detailed experimental procedures for both protection and deprotection reactions.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its secondary alcohol is a reactive functional group that often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a protecting group depends on the stability required for downstream reactions and the conditions for its eventual removal. This guide details the application of silyl ethers, acetals, and benzyl ethers as protective strategies for this specific substrate.
General Considerations for Protecting Group Selection
The selection of a suitable protecting group for the hydroxyl moiety of this compound should be guided by the planned synthetic route. The 2-chloropyridine core can influence reaction conditions, particularly in catalytic processes.
A decision-making workflow for selecting an appropriate protecting group is outlined below.
Figure 1: Decision workflow for selecting a hydroxyl protecting group.
Protecting Group Strategies
tert-Butyldimethylsilyl (TBS) Ether
TBS ethers are one of the most common choices for protecting alcohols due to their ease of formation and cleavage, and their stability under a wide range of non-acidic conditions.[1]
3.1.1. Protection Protocol
This protocol describes the formation of 3-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2-chloropyridine.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 1-(2-Chloropyridin-3-yl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Chloropyridin-3-yl)ethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a Grignard reaction approach with 2-chloro-3-formylpyridine and a methylmagnesium halide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent. 2. Presence of moisture or other protic sources in the reaction. 3. Low reaction temperature. 4. Impure starting materials. | 1. Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent before use to determine its exact molarity. 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. While the initial addition of the Grignard reagent should be done at a low temperature (e.g., 0 °C) to control the reaction, allowing the reaction to slowly warm to room temperature can help drive it to completion.[1] 4. Purify starting materials if necessary. 2-chloro-3-formylpyridine can be purified by distillation or chromatography. |
| Formation of Significant Byproducts | 1. Wurtz-type coupling of the Grignard reagent. 2. Over-addition of the Grignard reagent leading to impurities. 3. Reaction with atmospheric carbon dioxide. | 1. Add the Grignard reagent slowly to the solution of the aldehyde. Maintain a low reaction temperature during the addition. 2. Use a precise amount of the Grignard reagent (typically 1.05-1.2 equivalents). 3. Maintain a positive pressure of inert gas throughout the reaction. |
| Difficult Purification | 1. Presence of highly polar impurities. 2. Product is an oil and does not solidify. 3. Co-elution of impurities during column chromatography. | 1. Perform an aqueous work-up with a mild acid (e.g., saturated ammonium chloride solution) to neutralize any remaining Grignard reagent and magnesium salts. 2. If the product is an oil, purification by column chromatography is recommended.[2] 3. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common and effective method is the Grignard reaction. This involves the reaction of 2-chloro-3-formylpyridine with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride, in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.[1]
Q2: How can I minimize the formation of the bipyridyl byproduct during the Grignard reaction?
A2: The formation of bipyridyl byproducts can be a challenge with Grignard reactions on pyridine rings.[1] To minimize this, it is crucial to maintain a low reaction temperature during the addition of the Grignard reagent and to add the reagent slowly to the aldehyde solution.
Q3: What are the optimal reaction conditions for the Grignard synthesis of this compound?
A3: Optimal conditions can vary, but a general starting point is to slowly add approximately 1.1 equivalents of methylmagnesium bromide in THF to a solution of 2-chloro-3-formylpyridine in anhydrous THF at 0 °C under an inert atmosphere. The reaction is then typically allowed to warm to room temperature and stirred for several hours.
Q4: How should the reaction be monitored for completion?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.
Q5: What is the recommended work-up procedure?
A5: After the reaction is complete, it should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The product can then be extracted into an organic solvent like ethyl acetate. The organic layers should be combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure.
Q6: What purification methods are most effective for this compound?
A6: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2] If the product is a solid, recrystallization from a suitable solvent system can be used for further purification.[3]
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound under different reaction conditions to illustrate the impact of key parameters on the reaction outcome.
| Entry | Grignard Reagent (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1.1 | 0 to RT | 2 | 75 | 92 |
| 2 | 1.5 | 0 to RT | 2 | 68 | 85 |
| 3 | 1.1 | -20 to 0 | 4 | 65 | 95 |
| 4 | 1.1 | RT | 1 | 70 | 88 |
Experimental Protocols
Detailed Methodology for Grignard Synthesis of this compound
Materials:
-
2-chloro-3-formylpyridine
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloro-3-formylpyridine (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for synthesis and purification.
Caption: Troubleshooting decision tree for synthesis.
References
Technical Support Center: Synthesis of 1-(2-Chloropyridin-3-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloropyridin-3-yl)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Grignard Reagent: The Grignard reagent (e.g., (2-chloropyridin-3-yl)magnesium bromide) may not have formed due to moisture or oxygen in the reaction setup. Grignard reagents are highly sensitive to protic solvents like water or alcohols.[1] | Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Poor Quality Starting Materials: The 2-chloro-3-halopyridine used to prepare the Grignard reagent may be impure, or the magnesium turnings may be oxidized. | Use freshly distilled 2-chloro-3-halopyridine and activated magnesium turnings. | |
| 3. Ineffective Reducing Agent: If using the reduction method from 2-chloro-3-acetylpyridine, the reducing agent (e.g., sodium borohydride) may have degraded. | Use a fresh batch of the reducing agent and ensure it is stored under appropriate conditions. | |
| Presence of Significant Byproducts | 1. Wurtz-Type Coupling: The Grignard reagent can couple with the starting halide to form a biphenyl-type byproduct, such as 3,3'-bi(2-chloropyridine). | Add the halide to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture. |
| 2. Unreacted Starting Material: Incomplete reaction due to insufficient reaction time, incorrect temperature, or stoichiometric imbalance. | Monitor the reaction progress using TLC or GC. Ensure the correct stoichiometry of reagents and optimize reaction time and temperature. | |
| 3. Formation of 2-Chloropyridine: The Grignard reagent can be protonated by trace amounts of water, leading to the formation of 2-chloropyridine. | Strictly maintain anhydrous conditions throughout the Grignard reagent formation and its subsequent reaction.[1] | |
| 4. Over-reduction or Side Reactions: In the reduction of 2-chloro-3-acetylpyridine, overly harsh reducing agents or conditions could lead to dechlorination or other side reactions. | Use a mild reducing agent like sodium borohydride and control the reaction temperature. | |
| Difficult Purification | 1. Co-eluting Impurities: Byproducts with similar polarity to the desired product can make purification by column chromatography challenging. | Optimize the solvent system for column chromatography. Consider alternative purification methods like recrystallization or distillation. |
| 2. Complexation with Metal Salts: Residual magnesium salts from the Grignard reaction can complicate the work-up and purification. | Perform an adequate aqueous work-up with a quenching agent like saturated ammonium chloride solution to remove magnesium salts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most common laboratory-scale synthetic routes are:
-
Grignard Reaction: Reaction of a Grignard reagent, such as (2-chloropyridin-3-yl)magnesium bromide, with acetaldehyde.
-
Reduction of a Ketone: Reduction of 2-chloro-3-acetylpyridine using a reducing agent like sodium borohydride.
Q2: Why is it critical to maintain anhydrous conditions during the Grignard synthesis?
A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including water and alcohols, which will quench the reagent and reduce the yield of the desired product.[1] This reaction produces the corresponding alkane, in this case, 2-chloropyridine.
Q3: My NMR spectrum shows a significant amount of unreacted 2-chloro-3-acetylpyridine after reduction. What should I do?
A3: This indicates an incomplete reduction. You can try a few approaches:
-
Increase the equivalents of the reducing agent: Ensure you are using a sufficient molar excess of the reducing agent.
-
Extend the reaction time: Monitor the reaction by TLC until the starting material is consumed.
-
Increase the reaction temperature: Some reductions may require gentle heating, but be cautious of potential side reactions.
-
Check the quality of the reducing agent: As mentioned in the troubleshooting guide, the reducing agent may have degraded.
Q4: I observe a byproduct with a mass corresponding to the dimer of my starting material in the Grignard reaction. What is it and how can I minimize it?
A4: This byproduct is likely the result of a Wurtz-type coupling reaction, leading to the formation of 3,3'-bi(2-chloropyridine). To minimize its formation, add the solution of 2-chloro-3-halopyridine to the magnesium turnings slowly and with efficient stirring to avoid localized high concentrations of the halide.
Quantitative Data Summary
The following table summarizes potential byproducts and their key identifying features. The yields are hypothetical and can vary significantly based on reaction conditions.
| Byproduct | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin | Typical Analytical Signature (Mass Spec) | Hypothetical Yield Range (%) |
| 2-Chloropyridine | C₅H₄ClN | 113.55 | Protonation of Grignard reagent | m/z = 113/115 (isotope pattern for Cl) | 1-10 |
| 3,3'-Bi(2-chloropyridine) | C₁₀H₆Cl₂N₂ | 225.08 | Wurtz-type coupling of Grignard reagent | m/z = 225/227/229 (isotope pattern for 2 Cl) | 5-15 |
| 2-Chloro-3-acetylpyridine | C₇H₆ClNO | 155.58 | Incomplete reduction | m/z = 155/157 (isotope pattern for Cl) | 0-20 |
| Unreacted 2-Chloro-3-bromopyridine | C₅H₃BrClN | 192.44 | Incomplete Grignard formation | m/z = 192/194/196 (isotope pattern for Br and Cl) | 0-15 |
Detailed Experimental Protocol: Reduction of 2-Chloro-3-acetylpyridine
This protocol describes a general procedure for the synthesis of this compound via the reduction of 2-chloro-3-acetylpyridine.
Materials:
-
2-Chloro-3-acetylpyridine (1.0 eq)
-
Methanol (solvent)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 2-chloro-3-acetylpyridine in methanol in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for the reduction synthesis.
References
Technical Support Center: Purification of 1-(2-Chloropyridin-3-yl)ethanol
This guide provides troubleshooting advice and answers to frequently asked questions for the purification of 1-(2-Chloropyridin-3-yl)ethanol by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound showing peak tailing in chromatographic analysis?
A1: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives.[1][2] This is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of the silica gel stationary phase.[1] This can lead to non-ideal peak shapes.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A common solvent system for compounds of similar polarity is a mixture of hexane and ethyl acetate.[3][4][5] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[6]
Q3: My compound is very polar and isn't moving from the origin on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A3: If your compound is highly polar and shows strong adsorption to the silica gel, you may need to use a more polar solvent system. Consider adding a small amount of methanol to your eluent (e.g., a dichloromethane/methanol system).[6] For very polar compounds, reverse-phase chromatography using a C18 stationary phase with a polar mobile phase (like water/acetonitrile) can also be an effective alternative.[6]
Q4: How can I improve the separation of my target compound from impurities with very similar Rf values?
A4: If co-elution is an issue, you can try a few strategies. Changing the solvent system might alter the selectivity and improve separation.[1] Sometimes, switching to a different stationary phase, such as alumina, can provide a different separation mechanism.[7] Additionally, ensuring proper column packing and sample loading is crucial for good resolution.
Q5: I have a low recovery of my compound after column chromatography. What are the possible reasons?
A5: Low recovery can be due to several factors. The compound might be degrading on the acidic silica gel.[1] It could also be irreversibly adsorbed to the stationary phase.[7] To mitigate this, you can use deactivated silica gel or add a small amount of a base like triethylamine (TEA) to the mobile phase to neutralize the acidic sites.[1][2][7]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If necessary, add a stronger solvent like methanol. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel using a 2D TLC analysis.[6][8] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[6][7] | |
| Poor separation of the desired compound and impurities | The solvent system is not optimized. | Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurities.[6] |
| The column was overloaded with the sample. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[9] | |
| The sample was not loaded correctly. | For better separation, use the "dry loading" method. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6][10] This powder can then be carefully added to the top of your column. | |
| The compound elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Broad or tailing peaks | Strong interaction between the basic pyridine and acidic silica gel. | Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase to block the active silanol sites on the silica gel.[1][7] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product is contaminated with silica gel | A crack or channel in the column allowed silica to pass through. | Ensure the column is packed well and a layer of sand is placed on top of the silica gel to prevent disturbance when adding the eluent. |
| The glass frit or cotton plug at the bottom of the column is not sufficient. | Use a proper frit or a dense cotton plug to retain the stationary phase. |
Experimental Data
The following table provides typical parameters for the column chromatography of pyridine derivatives, which can be adapted for this compound.
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |
| Typical Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the compound. |
| Target Rf Value | 0.2 - 0.4 (determined by TLC) |
| Detection Method | UV light (254 nm) for visualization on TLC plates |
| Additive (optional) | 0.1-1% Triethylamine (TEA) in the eluent to reduce peak tailing |
Experimental Protocol: Column Chromatography
-
Preparation of the Silica Gel Slurry:
-
In a beaker, add silica gel to a non-polar solvent (e.g., hexane or the initial eluent mixture).
-
Stir the mixture to form a homogeneous slurry. The amount of silica gel should be 50-100 times the weight of the crude sample.[11]
-
-
Packing the Column:
-
Ensure the chromatography column is clean, dry, and clamped vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any trapped air bubbles.[11]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[11]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[11]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase.[10] Carefully pipette this solution onto the top of the silica gel.
-
Dry Loading (Preferred): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[10] Carefully add this powder to the top of the packed column.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the starting solvent mixture. Apply gentle pressure if necessary (flash chromatography) to maintain a steady flow rate.
-
Gradually increase the polarity of the eluent as the chromatography progresses to elute the compounds.
-
Collect the eluate in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Isolation of the Purified Compound:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with 1-(2-Chloropyridin-3-yl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Chloropyridin-3-yl)ethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to help you address common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields when oxidizing this compound to 2-chloro-3-acetylpyridine. What are the common causes?
Low yields in the oxidation of this compound are frequently encountered. The primary reasons often relate to the choice of oxidant, reaction conditions, and potential side reactions. Common culprits include:
-
Incomplete Conversion: The oxidizing agent may not be reactive enough or may have degraded.
-
Over-oxidation: While less common for secondary alcohols, harsh conditions could potentially lead to side products.
-
Side Reactions: The pyridine nitrogen can sometimes interfere with the reaction, or other functional groups in more complex molecules might react.
-
Product Isolation Issues: The workup procedure may lead to loss of the desired product.
-
Starting Material Quality: Impurities in the starting this compound can interfere with the reaction.
Q2: Which oxidizing agents are recommended for the conversion of this compound to 2-chloro-3-acetylpyridine, and how do I choose the best one?
For the oxidation of a secondary alcohol like this compound, mild and selective oxidizing agents are generally preferred to avoid side reactions. Two commonly used and effective methods are the Dess-Martin Oxidation and the Swern Oxidation.
-
Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and relatively simple workup.[1] It is a good first choice for sensitive substrates.
-
Swern Oxidation: This technique also offers mild conditions and is highly effective for oxidizing alcohols to aldehydes or ketones without over-oxidation.[2][3] However, it requires low temperatures (-78 °C) and generates dimethyl sulfide, a volatile and malodorous byproduct.[2][4]
-
Chromium-Based Reagents: While a patent mentions the use of chromium trioxide with a reported two-step yield of 51.8% for the formation of 3-acetyl-2-chloropyridine from 2-chloropyridine and acetaldehyde, chromium reagents are toxic and their use is often avoided in modern synthesis.[5]
The choice between DMP and Swern oxidation often comes down to experimental convenience and substrate compatibility.
Troubleshooting Guides
Oxidation Reactions
Problem: Low yield in Dess-Martin Oxidation.
-
Possible Cause: The Dess-Martin Periodinane (DMP) reagent has degraded due to moisture.
-
Solution: Use freshly opened or properly stored DMP. Ensure the reaction is carried out under anhydrous conditions.
-
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time or slightly increase the amount of DMP (e.g., from 1.1 to 1.5 equivalents). The addition of a small amount of water has been reported to accelerate the oxidation in some cases.[1]
-
-
Possible Cause: Difficult workup and purification leading to product loss. The byproduct, iodinane, can sometimes complicate purification.
-
Solution: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will reduce the excess DMP and its byproducts to more easily removable forms. Filtration through a pad of celite can also help to remove solid byproducts before extraction.[6]
-
Problem: Low yield in Swern Oxidation.
-
Possible Cause: The reaction temperature was not maintained at -78 °C.
-
Solution: It is crucial to maintain a low temperature during the addition of reagents to avoid the decomposition of the reactive intermediate and the formation of side products like methylthiomethyl (MTM) ethers.[7] Use a dry ice/acetone bath.
-
-
Possible Cause: Water contamination.
-
Solution: Use anhydrous solvents and reagents. Water can quench the reactive species.
-
-
Possible Cause: Formation of byproducts due to incorrect order of addition.
-
Solution: Ensure the alcohol is added after the activation of DMSO with oxalyl chloride, and the triethylamine is added last.[8]
-
-
Possible Cause: Epimerization at the alpha-carbon if a chiral center is present.
-
Solution: If epimerization is a concern, using a bulkier base such as diisopropylethylamine (DIPEA) instead of triethylamine can sometimes mitigate this side reaction.[2]
-
Data Presentation
Table 1: Comparison of Common Oxidation Methods for Secondary Alcohols
| Feature | Dess-Martin Oxidation | Swern Oxidation | Chromium Trioxide |
| Typical Yield | Generally high (often >90%) | Generally high (often >90%) | Moderate to good (e.g., 51.8% over two steps)[5] |
| Reaction Temperature | Room Temperature | -78 °C | Varies |
| Key Reagents | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Triethylamine | CrO₃ |
| Advantages | Mild conditions, simple workup[1] | Mild conditions, high yield[2][3] | Readily available reagent |
| Disadvantages | Reagent can be expensive and is potentially explosive | Requires low temperature, produces malodorous byproduct[2][4] | Toxic, environmental concerns |
Experimental Protocols
Protocol 1: General Procedure for Dess-Martin Oxidation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin periodinane (1.2-1.5 eq.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-3-acetylpyridine.
Protocol 2: General Procedure for Swern Oxidation of this compound
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.0 eq.) in DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq.) dropwise, again maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing side reactions in the functionalization of 1-(2-Chloropyridin-3-yl)ethanol
Technical Support Center: Functionalization of 1-(2-Chloropyridin-3-yl)ethanol
Welcome to the technical support center for the versatile building block, this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and prevent side reactions during its functionalization.
FAQs: Functionalization of the Hydroxyl Group
Q1: My esterification reaction is resulting in low yields and significant byproduct formation, possibly from dehydration. How can I improve this?
Answer: High temperatures and strong acid catalysts (e.g., concentrated H₂SO₄) commonly used in Fischer esterification can promote the elimination of the secondary alcohol, leading to the formation of an unwanted vinylpyridine byproduct. To avoid this, milder, non-acidic conditions are recommended.
The use of coupling reagents is a highly effective strategy. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate ester formation at room temperature, thus preventing dehydration.
Comparative Data on Esterification Methods:
| Method | Typical Conditions | Common Side Reactions | Suitability for this compound |
| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄), heat.[1] | Dehydration (elimination), potential charring at high temperatures. | Low: High risk of side reactions. |
| Acyl Chloride | Alcohol reacts vigorously with acyl chloride, often at room temperature.[1] | Vigorous reaction, production of corrosive HCl gas. | Moderate: Effective but requires handling of sensitive reagents. |
| Coupling Reagents | Carboxylic acid, alcohol, EDCI or DCC, DMAP, inert solvent (e.g., DCM), room temp.[2] | Formation of urea byproducts (can be filtered off). | High: Mild conditions minimize side reactions. |
Detailed Protocol: EDCI-Mediated Esterification
-
Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling : Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition : Add EDCI (1.5 eq.) portion-wise to the stirred solution.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via column chromatography on silica gel.
FAQs: Functionalization at the 2-Position (C-Cl Bond)
Q2: I am struggling with low conversion in my Suzuki or Buchwald-Hartwig cross-coupling reactions. What are the primary causes?
Answer: The Carbon-Chlorine (C-Cl) bond in 2-chloropyridines is significantly less reactive than corresponding C-Br or C-I bonds.[3][4] The rate-limiting step in these reactions is often the initial oxidative addition of the C-Cl bond to the Palladium(0) catalyst.[4]
To overcome this challenge, highly active catalyst systems are required. This typically involves:
-
Palladium Precursors : Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[3]
-
Specialized Ligands : Standard ligands like PPh₃ are often ineffective.[4] The use of bulky, electron-rich phosphine ligands is critical for activating the C-Cl bond. Recommended ligands include biarylphosphines (e.g., SPhos, XPhos, RuPhos) or ferrocene-based ligands.[3][4][5]
-
Reaction Conditions : These reactions often necessitate elevated temperatures (80-110 °C) and a strictly inert atmosphere, as oxygen can deactivate the catalyst.[4]
Q3: During my Suzuki coupling, I observe significant hydrodehalogenation (replacement of -Cl with -H) and protodeboronation. How can these side reactions be minimized?
Answer: Hydrodehalogenation and protodeboronation are common side reactions in challenging Suzuki couplings.[3] Understanding their causes is key to suppression.
-
Hydrodehalogenation : This occurs when the catalytic cycle is interrupted, leading to the reduction of the aryl chloride. It can be promoted by excessively high temperatures or ligands that do not facilitate rapid reductive elimination.[4]
-
Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid, often caused by excess water or strong bases in the reaction mixture.[3]
Troubleshooting Suzuki Coupling Side Reactions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation | 1. Inefficient reductive elimination.[4]2. High reaction temperatures. | 1. Screen bulky, electron-rich ligands (e.g., SPhos, RuPhos) to accelerate the final step.[3]2. Run the reaction at the lowest effective temperature (e.g., start at 80 °C). |
| Protodeboronation | 1. Presence of water in reagents or solvents.[3]2. Use of a strong base. | 1. Use anhydrous solvents and dry reagents thoroughly.[3]2. Employ milder bases like K₂CO₃ or K₃PO₄.[3]3. Consider using more stable boronic esters (e.g., pinacol esters).[3] |
| Homocoupling | 1. Presence of oxygen.[3] | 1. Ensure the solvent is properly degassed and the reaction is maintained under a strictly inert atmosphere. |
Q4: How can I prevent hydrodehalogenation in a Buchwald-Hartwig amination reaction?
Answer: Hydrodehalogenation is a frequent competing pathway in the amination of chloropyridines.[4] This side reaction occurs when reductive elimination of the desired C-N bond is slow, allowing for alternative pathways like β-hydride elimination or reaction with trace water to reduce the C-Cl bond.[4][6]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection : This is the most critical factor. Bulky, electron-rich ligands that accelerate the rate of reductive elimination are essential. Ligands developed by the Buchwald and Hartwig groups are specifically designed for this purpose.[4]
-
Base Selection and Purity : While a strong base like sodium tert-butoxide (NaOtBu) is often required, ensure it is of high purity and anhydrous.[4] Contaminants can worsen side reactions.
-
Stoichiometry : Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired amination product.[4]
-
Anhydrous Conditions : Ensure all solvents and reagents are scrupulously dry to prevent hydrolysis of intermediates which can lead to the reduced byproduct.[4]
FAQs: Protecting Group Strategies
Q5: Is it necessary to protect the secondary alcohol before performing a cross-coupling reaction? If so, what are suitable protecting groups?
Answer: Yes, it is highly recommended. The free hydroxyl group has an acidic proton that is incompatible with the strong bases (e.g., NaOtBu) often required for Buchwald-Hartwig aminations. It can also interfere with the organometallic intermediates in Suzuki couplings, leading to catalyst deactivation and low yields.
The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal post-functionalization. Silyl ethers are an excellent choice as they are robust towards many cross-coupling conditions but can be cleaved easily.
References
Improving the regioselectivity of reactions with 1-(2-Chloropyridin-3-yl)ethanol
Welcome to the technical support center for 1-(2-Chloropyridin-3-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on improving the regioselectivity of reactions involving this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Section 1: Troubleshooting Unwanted Side Reactions and Poor Regioselectivity
This section addresses common issues encountered during the chemical modification of this compound, focusing on achieving the desired regiochemical outcomes.
Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound to replace the chlorine atom, but I am observing low yields and formation of byproducts. How can I improve this reaction?
A1: Nucleophilic aromatic substitution on 2-chloropyridines is a common transformation. The pyridine nitrogen activates the C2 position for nucleophilic attack. However, challenges can arise from the nature of the nucleophile and reaction conditions.
Troubleshooting Steps:
-
Nucleophile Choice: Hard nucleophiles (e.g., alkoxides, amides) are generally effective. If you are using a softer nucleophile, a palladium-catalyzed cross-coupling reaction (like Buchwald-Hartwig amination for N-nucleophiles or Suzuki coupling for C-nucleophiles) might be a more suitable strategy.
-
Solvent and Base: Aprotic polar solvents like DMF, DMSO, or NMP are typically used to facilitate SNAr reactions. The choice of base is also crucial; for amine nucleophiles, a non-nucleophilic base like triethylamine or diisopropylethylamine is recommended to prevent competition. For alcohol nucleophiles, a strong base like sodium hydride is often used to generate the alkoxide in situ.
-
Temperature: These reactions often require elevated temperatures. If you are observing decomposition of your starting material or product, consider lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a gradual increase in temperature may be necessary.
-
Protecting the Hydroxyl Group: The free hydroxyl group of the ethanol substituent can potentially interfere with the reaction, either by acting as a nucleophile itself or by reacting with the base. Protecting the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group can prevent these side reactions and improve the yield of the desired substitution product.
Q2: I am trying to perform a Suzuki-Miyaura cross-coupling reaction at the C2 position of this compound, but the reaction is not proceeding to completion. What are the key parameters to optimize?
A2: Suzuki-Miyaura coupling with 2-chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Optimization of the catalytic system is critical for success.
Troubleshooting Steps:
-
Catalyst and Ligand: A highly active palladium catalyst is required. Catalyst systems like Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are commonly employed. For unreactive chlorides, consider using more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos, which can promote the oxidative addition step.
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
-
Temperature: Microwave irradiation can be effective in driving the reaction to completion for unreactive chlorides. If using conventional heating, temperatures around 100-120 °C are often necessary.
-
Boronic Acid Quality: Ensure that the boronic acid or ester is of high purity, as impurities can inhibit the catalyst.
Q3: When I perform an oxidation of the secondary alcohol in this compound to the corresponding ketone (2-chloro-3-acetylpyridine), I observe the formation of unidentified impurities. How can I achieve a cleaner reaction?
A3: The oxidation of the secondary alcohol to a ketone is a key transformation. The goal is to achieve high chemoselectivity, oxidizing the alcohol without affecting the chloropyridine ring.
Troubleshooting Steps:
-
Choice of Oxidant: Mild oxidizing agents are recommended to avoid over-oxidation or side reactions with the pyridine ring. Common choices include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (DMSO, oxalyl chloride, and a hindered base). A nitroxide-catalyzed oxidation with a terminal oxidant like potassium persulfate has also been reported for similar substrates and can provide a cleaner reaction profile.[1]
-
Reaction Temperature: Many oxidation reactions are sensitive to temperature. For instance, Swern oxidations are typically run at low temperatures (-78 °C) to maintain selectivity and prevent side reactions.
-
Work-up Procedure: The work-up is critical for isolating the pure ketone. Ensure that any excess oxidant and byproducts are effectively removed. For example, in a Swern oxidation, a careful quench with triethylamine is necessary.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has three primary sites for reactivity:
-
The C2 Position: The carbon bearing the chlorine atom is electron-deficient due to the adjacent nitrogen and is susceptible to nucleophilic aromatic substitution and cross-coupling reactions.
-
The Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions such as oxidation to a ketone, esterification, or etherification. It can also be converted into a better leaving group for substitution reactions.
-
The Pyridine Ring: While generally electron-deficient and less reactive towards electrophiles than benzene, the ring can potentially undergo electrophilic substitution. The directing effects of the chloro (ortho, para-directing, deactivating) and hydroxyethyl (ortho, para-directing, weakly activating) groups will influence the position of substitution. However, reactions at the C2-chloro and hydroxyl groups are more common.
Q2: How can I selectively functionalize the C4 or C6 position of the pyridine ring, leaving the C2-chloro and ethanol groups intact?
A2: Direct functionalization at C4 or C6 in the presence of a C2-chloro group is challenging due to the high reactivity of the C2 position towards many reagents. One potential strategy involves the use of a pyridine N-oxide. Oxidation of the pyridine nitrogen to an N-oxide can activate the C4 and C6 positions towards certain types of reactions. Following functionalization, the N-oxide can be removed by reduction.
Q3: Can the hydroxyl group of the ethanol substituent direct ortho-metalation to the C4 position?
A3: While hydroxyl groups can act as directing groups in ortho-metalation, the presence of the chloro group at C2, which is also a directing group for metalation at C3, and the inherent electronic properties of the pyridine ring make selective metalation at C4 challenging. The outcome would likely be a mixture of products or reaction at the more acidic C-H bond.
Data Presentation
| Reaction Type | Reagents and Conditions | Product | Regioselectivity/Yield | Reference |
| Oxidation | Nitroxide catalyst, K₂S₂O₈, Pyridine, Acetonitrile | 1-(2-Chloropyridin-3-yl)ethanone | 80% Yield | [1] |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O | 2-Aryl-3-(1-hydroxyethyl)pyridine | Variable, dependent on arylboronic acid | General Procedure |
| Nucleophilic Aromatic Substitution (Amination) | Amine, NaH (for deprotonation if needed), DMF, 100-120 °C | 2-Amino-3-(1-hydroxyethyl)pyridine | Moderate to good yields | General Procedure |
| Reduction of Precursor | 2-Chloro-3-acetylpyridine, NaBH₄, Methanol | This compound | High Yield | General Procedure |
Experimental Protocols
Protocol 1: Oxidation of this compound to 1-(2-Chloropyridin-3-yl)ethanone
This protocol is adapted from a general procedure for the oxidation of secondary alcohols using a nitroxide catalyst.[1]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in acetonitrile.
-
Addition of Reagents: Add a catalytic amount of a stable nitroxide radical (e.g., TEMPO or a derivative, ~1-5 mol%) and pyridine (1.2 equiv).
-
Addition of Oxidant: Add potassium persulfate (K₂S₂O₈, 2.0-3.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Setup: To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-110 °C or under microwave irradiation until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Key reaction pathways for the functionalization of this compound.
Caption: Factors influencing the outcome of reactions with this compound.
References
Catalyst selection for cross-coupling reactions involving 1-(2-Chloropyridin-3-yl)ethanol
This guide provides targeted troubleshooting advice, catalyst recommendations, and detailed protocols for researchers utilizing 1-(2-Chloropyridin-3-yl)ethanol in common cross-coupling reactions. The inherent challenges of this substrate, namely the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond, necessitate careful selection of the catalytic system.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A: The main difficulties stem from two factors:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, forming inactive complexes that hinder the catalytic cycle.[1][2]
-
Substrate Reactivity: Carbon-chlorine bonds are stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[1] The presence of the alcohol group may also influence reaction conditions through potential coordination or side reactions.
Q2: Which general classes of ligands are most effective for activating the 2-chloropyridine C-Cl bond?
A: Highly active catalyst systems are required. The two most successful classes of ligands are:
-
Bulky, Electron-Rich Phosphines: Ligands developed by research groups like Buchwald (e.g., SPhos, XPhos) are designed to be sterically demanding and electron-donating.[3] The steric bulk facilitates the crucial reductive elimination step, while the electron-rich nature promotes the oxidative addition of the C-Cl bond to the Pd(0) center.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium. PEPPSI™-type precatalysts are particularly effective and are often used for challenging substrates like 2-chloropyridines.[3]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, coupling this compound requires an optimized catalytic system to achieve high yields.
Q: My Suzuki-Miyaura reaction has a low yield or fails completely. What should I investigate?
A: Low yields are common and can often be resolved by systematically evaluating the reaction components. Key areas to troubleshoot include:
-
Inactive Catalyst System: The combination of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ are often ineffective for 2-chloropyridines.[4]
-
Ineffective Base: The choice of base is crucial and can be solvent and substrate-dependent.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially in the presence of water and base, reducing the amount of nucleophile available for cross-coupling.[1]
-
Solution: Use anhydrous solvents and ensure reagents are dry. Alternatively, using boronic esters (e.g., pinacol esters) can increase stability and reduce the rate of protodeboronation.
-
-
Poor Oxygen Removal: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote homocoupling of the boronic acid.[8]
-
Solution: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Substrate Class | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2-Chloro-5-methylpyridine | 4-Methoxyphenylboronic acid | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 110 | 94[3] |
| 2-Chloropyridine | Arylboronic acid | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 85-95[3] |
| 3-Chloropyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 88[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure that should be optimized for the specific boronic acid partner.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture) via syringe.[9]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[9]
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide: Heck Reaction
The Heck reaction couples the 2-chloropyridine with an alkene. Due to the substrate's electron-deficient nature, forcing conditions or highly active catalysts are often necessary.
Q: My Heck reaction is sluggish and gives low conversion. How can I improve it?
A: Low reactivity in Heck couplings of chloro-heteroarenes is a common issue.
-
Insufficiently Active Catalyst: As with Suzuki couplings, standard phosphine ligands may not be sufficient.
-
Incorrect Base/Solvent Combination: The base and solvent play a crucial role in the Heck catalytic cycle.
-
Reaction Temperature: The C-Cl bond activation requires significant thermal energy.
Table 2: Representative Conditions for Heck Reactions of Aryl Halides
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Styrene | Pd-complex 6 (SPO-ligated) | K₂CO₃ | DMF | 60 | 92[11][15] |
| 4-Chloroanisole | Styrene | Pd-complex 6 (SPO-ligated) | K₂CO₃ | DMF | 60 | 62[15] |
| Iodobenzene | n-Butyl Acrylate | Pd(OAc)₂ | K₂CO₃ | DMA | 140 | 88[12] |
| 3-Bromopyridine | Butyl Acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 60[14] |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., P(o-tol)₃, 4-10 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv) and the solvent (e.g., anhydrous DMF).
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen.
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Follow the reaction's progress via GC-MS or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and partition the residue between water and ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira reaction is an effective method for coupling terminal alkynes with aryl halides. For 2-chloropyridines, this reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.
Q: I am observing significant homocoupling of my alkyne (Glaser coupling) and low yield of the desired product. What is the cause?
A: Alkyne homocoupling is a major side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.
-
Oxygen in the Reaction: Oxygen facilitates the oxidative homocoupling of the terminal alkyne.
-
Solution: Rigorous degassing of the solvent and reaction vessel is critical. Maintain a strict inert atmosphere throughout the experiment.
-
-
Inappropriate Catalyst/Ligand: The palladium catalyst must efficiently undergo oxidative addition with the 2-chloropyridine to compete with the Glaser pathway.
-
Incorrect Base/Solvent: An amine base is typically used, which also serves as a solvent or co-solvent.
Table 3: Optimized Conditions for Sonogashira Coupling of Halogenated Pyridines
| Substrate | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 96[16][20] |
| Pyridinyl Phosphonium Salt | Aryl Alkyne | Pd(PPh₃)₂Cl₂ | CuI | DIPEA | NMP | 100 | 70-90[19] |
| 2-Bromoacetophenone | Phenylacetylene | NHC-Pd Catalyst | (None) | Et₃N | Dioxane | 80 | High[18] |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%) and copper(I) iodide (CuI, 5 mol%).[16]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a degassed solvent mixture (e.g., DMF and Et₃N, 2:1).[16]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Visual Guides: Workflows and Logic Diagrams
Caption: Catalyst selection workflow for common cross-coupling reactions.
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 15. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Large-Scale Production of 1-(2-Chloropyridin-3-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the large-scale production of 1-(2-Chloropyridin-3-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound via a Grignard reaction?
In the large-scale synthesis of this compound, which is often prepared by the Grignard reaction of a methylmagnesium halide with 2-chloropyridine-3-carbaldehyde, several impurities can arise. These can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-chloropyridine-3-carbaldehyde.
-
Grignard Reagent-Related Impurities:
-
Biphenyl-type impurity (from coupling): A common side product in Grignard reactions is the formation of a biphenyl-like compound from the coupling of the Grignard reagent with unreacted alkyl/aryl halide.[1]
-
Hydrolysis Product: Reaction of the Grignard reagent with trace amounts of water will produce methane and magnesium salts.[2]
-
Oxidation Products: Exposure of the Grignard reagent to air (oxygen) can lead to the formation of alkoxides, which after workup will yield methanol.
-
-
Over-addition Product: While less common with aldehydes, reaction of the product alcohol with the Grignard reagent is a possibility, especially under forcing conditions.
-
Impurities from Starting Materials: The quality of the starting pyridine derivative is crucial, as impurities such as copper, ammonium compounds, chlorides, and sulfates can be carried through the process.[3]
Degradation Products:
-
Impurities can also form during workup or purification, particularly if the product is exposed to harsh acidic or basic conditions, or high temperatures.
Q2: How can I minimize the formation of the biphenyl-type impurity?
The formation of biphenyl-type impurities is often favored by higher temperatures and high concentrations of the halide used to form the Grignard reagent.[1] To minimize this side reaction:
-
Control Temperature: Maintain a consistent and controlled reaction temperature.
-
Slow Addition: Add the solution of the alkyl/aryl halide to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.[4]
-
High-Quality Magnesium: Use fresh, high-quality magnesium turnings to ensure efficient formation of the Grignard reagent.[4][5]
Q3: What are the critical process parameters to control to ensure a low impurity profile?
Controlling key process parameters is essential for minimizing impurity formation.[6][7]
-
Anhydrous Conditions: Grignard reagents are highly reactive with water.[2] Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent the quenching of the Grignard reagent and the formation of hydrolysis-related impurities.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[2][4]
-
Temperature Control: Carefully control the reaction temperature during both the formation of the Grignard reagent and its subsequent reaction with the aldehyde.[1] Runaway reactions can lead to an increase in side products.
-
Quality of Starting Materials: Use high-purity 2-chloropyridine-3-carbaldehyde and magnesium. Impurities in starting materials can act as catalysts for side reactions or be carried through to the final product.[3][5]
-
Stoichiometry: Precise control of the stoichiometry of the reactants is crucial to avoid excesses that could lead to side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield and High Levels of Unreacted 2-Chloropyridine-3-carbaldehyde | Inactive Grignard reagent due to moisture or oxygen contamination. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Purge the reaction vessel with an inert gas before adding reagents.[2][4] |
| Poor quality magnesium turnings. | Use fresh, high-quality magnesium turnings. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.[8] | |
| Presence of a Significant Unknown Peak in HPLC/GC Analysis | Formation of a biphenyl-type impurity. | Optimize the reaction temperature and the rate of addition of the halide.[1] |
| A process-related impurity from a side reaction. | Isolate and characterize the impurity using techniques like LC-MS or NMR to understand its structure and formation mechanism.[9][10] | |
| Discoloration of the Final Product | Presence of colored impurities, potentially from the starting materials or side reactions. | Purify the starting materials if necessary. Employ purification techniques such as column chromatography or recrystallization for the final product.[11] |
| Inconsistent Batch-to-Batch Impurity Profile | Variability in the quality of raw materials or lack of strict process control. | Implement stringent quality control checks for all incoming raw materials.[7] Ensure consistent and documented control over all critical process parameters. |
Experimental Protocols
Protocol 1: In-Process Monitoring of the Reaction by HPLC
This protocol is designed to monitor the consumption of the starting material (2-chloropyridine-3-carbaldehyde) and the formation of the product (this compound).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Reaction mixture samples.
-
Quenching solution (e.g., saturated aqueous ammonium chloride).
-
Extraction solvent (e.g., ethyl acetate).
Procedure:
-
Sample Preparation: At predetermined time intervals, carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Extract the quenched sample with ethyl acetate.
-
Dilute the organic layer with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run a gradient elution method (e.g., starting with 95% A and 5% B, ramping to 100% B over 15 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the product based on their retention times (previously determined using standards).
-
Calculate the relative peak areas to determine the percentage conversion of the starting material and the formation of the product over time.
-
Protocol 2: Impurity Profile Analysis by LC-MS
This protocol is for the identification and semi-quantification of impurities in the final product.
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample of this compound.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the final product in a suitable solvent (e.g., methanol or acetonitrile).
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Perform a chromatographic separation using a suitable gradient method.
-
The eluent is directed to the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the main product peak.
-
Analyze the mass spectra of any minor peaks to determine their molecular weights.
-
Based on the molecular weights and knowledge of the reaction chemistry, propose potential structures for the impurities.
-
The relative area of the impurity peaks in the total ion chromatogram (TIC) can provide a semi-quantitative estimate of their levels.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Potential impurity formation pathways.
Caption: A logical workflow for troubleshooting high impurity levels.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homework.study.com [homework.study.com]
- 3. productcomplianceinstitute.com [productcomplianceinstitute.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. veeprho.com [veeprho.com]
- 8. softbeam.net:8080 [softbeam.net:8080]
- 9. ijnrd.org [ijnrd.org]
- 10. biotech-spain.com [biotech-spain.com]
- 11. benchchem.com [benchchem.com]
Overcoming solubility issues of 1-(2-Chloropyridin-3-yl)ethanol in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-(2-Chloropyridin-3-yl)ethanol in organic solvents.
Troubleshooting Guides
Issue: Poor solubility of this compound in a chosen organic solvent.
This guide provides a systematic approach to addressing solubility issues, from solvent selection to more advanced techniques.
1. Solvent Selection and Optimization
The first step in addressing solubility issues is to ensure the most appropriate solvent has been chosen. The principle of "like dissolves like" is a useful starting point. This compound is a polar molecule due to the presence of a hydroxyl group and a nitrogen atom in the pyridine ring. Therefore, it is expected to be more soluble in polar solvents.
General Solubility Profile of this compound (Predicted)
| Solvent Class | Examples | Expected Solubility | Rationale & Recommendations |
| Polar Protic | Ethanol, Methanol, Isopropanol, Water | High | The hydroxyl group of the compound can form hydrogen bonds with protic solvents. These are generally good starting points for achieving high solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions and are effective at solvating polar molecules. DMSO and DMF are often excellent choices for compounds that are difficult to dissolve.[1] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The lack of polarity in these solvents makes them poor choices for dissolving a polar compound like this compound.[2] |
2. Experimental Protocols for Enhancing Solubility
If solubility remains an issue after initial solvent screening, the following methods can be employed.
a) Co-solvency
The use of a mixture of solvents, known as co-solvents, can significantly enhance the solubility of a compound.[1][3] This technique works by reducing the polarity of the primary solvent (like water) with a miscible organic co-solvent, making the solvent system more favorable for the solute.[]
Experimental Protocol: Co-solvent Screening
-
Primary Solvent Selection: Start with a solvent in which this compound has some, albeit limited, solubility.
-
Co-solvent Selection: Choose a range of miscible co-solvents with varying polarities. Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin.[1][][5]
-
Ratio Optimization:
-
Prepare a series of vials containing a fixed amount of this compound.
-
To each vial, add different ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc.).
-
Agitate the vials at a constant temperature until equilibrium is reached (typically several hours to 24 hours).
-
Visually inspect for dissolution or quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal mixture.
b) pH Adjustment
For compounds with ionizable groups, altering the pH of the solution can dramatically impact solubility.[6][7] As a pyridine derivative, the nitrogen atom in the pyridine ring of this compound is basic and can be protonated.
Experimental Protocol: pH-Dependent Solubility Study
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Solubility Measurement:
-
Add an excess amount of this compound to each buffer solution.
-
Agitate the samples at a constant temperature until equilibrium is established.
-
Filter the saturated solutions to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
-
Data Analysis: Plot the measured solubility against the pH to determine the pH at which the solubility is maximized. The solubility of weakly basic drugs may be improved by decreasing the pH.[1][8]
Troubleshooting Workflow
References
- 1. wjbphs.com [wjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 8. (±)-1-(2-Chloropyridin-3-yl) ethanol-2,2,2-d3 [lgcstandards.com]
Analytical methods for detecting impurities in 1-(2-Chloropyridin-3-yl)ethanol samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1-(2-Chloropyridin-3-yl)ethanol samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a this compound sample?
A1: Impurities in this compound can originate from the synthesis process or degradation.
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted 2-chloropyridine and acetaldehyde.
-
Intermediates: 3-Acetyl-2-chloropyridine, which is an oxidized form of the target molecule.
-
Byproducts: Diastereomers of the product if a non-stereoselective synthesis is used, and potential products from side reactions of the Grignard-like reaction.
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: 1-(2-Hydroxypyridin-3-yl)ethanol can be formed by the hydrolysis of the chloro- group.
-
Oxidation Products: 3-Acetyl-2-chloropyridine can be formed by the oxidation of the ethanol group.
-
Photodegradation Products: Exposure to light may lead to the formation of various degradation products, including dechlorinated or rearranged products.
-
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities such as starting materials, intermediates, and degradation products. A stability-indicating HPLC method is crucial for resolving the main component from all potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the analysis of volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation and identification of unknown impurities. Both 1H and 13C NMR can provide detailed structural information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying and quantifying impurities.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method. The following conditions are typically employed:
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60-80 °C).
-
Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Heat the solid sample at a high temperature (e.g., 105 °C) for a specified period.
-
Photodegradation: Expose the sample to UV and visible light according to ICH guidelines.
Samples from each stress condition should be analyzed by a suitable stability-indicating method (e.g., HPLC) to identify and quantify the degradation products.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for this compound or its basic impurities.
-
Possible Cause: Secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the HPLC column packing.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase to mask the silanol groups.
-
pH Adjustment: Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) to ensure the pyridine nitrogen is protonated, which can reduce tailing.
-
Column Selection: Use a column with a base-deactivated stationary phase or an end-capped column specifically designed for the analysis of basic compounds.
-
Sample Overload: Inject a smaller sample volume or a more dilute sample to rule out column overload as the cause.
-
Issue 2: Poor resolution between this compound and a closely eluting impurity.
-
Possible Cause: Inadequate separation power of the current HPLC method.
-
Troubleshooting Steps:
-
Gradient Optimization: If using an isocratic method, switch to a shallow gradient elution to improve separation. If already using a gradient, optimize the gradient slope and duration.
-
Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.
-
Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
-
Temperature Control: Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, while decreasing it can enhance selectivity.
-
GC-MS Analysis
Issue 1: Poor peak shape or loss of signal for this compound.
-
Possible Cause: Active sites in the GC inlet or column leading to analyte adsorption or degradation. Chlorinated compounds can be sensitive to active sites.
-
Troubleshooting Steps:
-
Inlet Maintenance: Deactivate the inlet liner or use a liner with a gentle deactivation. Replace the liner and septum regularly.
-
Column Conditioning: Condition the column at the recommended temperature to remove any contaminants.
-
Derivatization: For polar impurities, derivatization might be necessary to improve volatility and reduce peak tailing.
-
Column Choice: Use a column specifically designed for the analysis of active or chlorinated compounds.
-
Issue 2: Presence of ghost peaks in the chromatogram.
-
Possible Cause: Carryover from a previous injection or contamination in the system.
-
Troubleshooting Steps:
-
Solvent Blanks: Inject several solvent blanks to confirm if the ghost peaks are from carryover.
-
Injector Cleaning: Clean the injector port and replace the syringe if necessary.
-
Bakeout: Bake out the column at a high temperature (within its limit) to remove strongly retained compounds.
-
Sample Preparation: Ensure that the sample preparation procedure does not introduce contaminants.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Objective: To separate and quantify this compound from its potential process-related and degradation impurities.
-
Instrumentation: HPLC with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
-
Objective: To identify and quantify volatile organic impurities and residual solvents in the this compound sample.
-
Instrumentation: GC with a Mass Spectrometric detector.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: 35-450 amu.
-
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL for headspace analysis or a more dilute solution for direct injection.
Data Presentation
Table 1: Typical HPLC Retention Times and UV Maxima for this compound and Potential Impurities
| Compound | Expected Retention Time (min) | UV λmax (nm) |
| 2-Chloropyridine | 5.2 | 265 |
| 1-(2-Hydroxypyridin-3-yl)ethanol | 8.5 | 275 |
| This compound | 10.1 | 270 |
| 3-Acetyl-2-chloropyridine | 12.8 | 268 |
Table 2: Typical GC-MS Retention Times and Key Mass Fragments for Volatile Impurities
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Acetaldehyde | 3.1 | 44, 29, 43 |
| Pyridine | 6.5 | 79, 52, 78 |
| 2-Chloropyridine | 9.3 | 113, 78, 51 |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Workflow for the identification of unknown impurities.
Validation & Comparative
Comparative Analysis of Synthetic Routes to 1-(2-Chloropyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-(2-chloropyridin-3-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The two methods evaluated are the Grignard reaction with 2-chloro-3-formylpyridine and the reduction of 3-acetyl-2-chloropyridine. This analysis is supported by a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Route 1: Grignard Reaction | Route 2: Ketone Reduction |
| Starting Material | 2-Chloro-3-formylpyridine | 3-Acetyl-2-chloropyridine |
| Reagent | Methylmagnesium bromide (CH₃MgBr) | Sodium borohydride (NaBH₄) |
| Solvent | Tetrahydrofuran (THF) | Methanol (CH₃OH) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours | 1-3 hours |
| Reported Yield | Not explicitly found, but related reactions suggest moderate to high yields are achievable. | A related two-step synthesis implies a high yield for the reduction step.[1] |
| Key Features | Forms a new carbon-carbon bond; requires anhydrous conditions. | A mild and selective reduction; tolerant to a wider range of functional groups. |
Logical Relationship of Synthetic Routes
Caption: Comparative workflow of the two main synthetic routes to this compound.
Experimental Protocols
Route 1: Grignard Reaction with 2-Chloro-3-formylpyridine
This route involves the nucleophilic addition of a methyl group from a Grignard reagent to the carbonyl carbon of 2-chloro-3-formylpyridine.
Materials:
-
2-Chloro-3-formylpyridine
-
Methylmagnesium bromide (typically 3M solution in diethyl ether or THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-3-formylpyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1-1.2 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: Reduction of 3-Acetyl-2-chloropyridine
This method employs a hydride-based reducing agent to convert the ketone functionality of 3-acetyl-2-chloropyridine into a secondary alcohol. Sodium borohydride is a mild and commonly used reagent for this transformation.
Materials:
-
3-Acetyl-2-chloropyridine
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH)
-
Deionized water
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetyl-2-chloropyridine (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Be cautious as the reaction may generate hydrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Comparative Analysis
Route 1: Grignard Reaction
-
Advantages: This method is a powerful tool for carbon-carbon bond formation, allowing for the construction of the desired carbon skeleton in a single step from an aldehyde precursor.
-
Disadvantages: Grignard reagents are highly sensitive to moisture and protic solvents, necessitating the use of anhydrous reaction conditions and careful handling techniques. The starting material, 2-chloro-3-formylpyridine, may be less readily available or more expensive than the corresponding ketone.
Route 2: Ketone Reduction
-
Advantages: The reduction of ketones with sodium borohydride is a robust and high-yielding reaction that is generally easy to perform.[1] The reaction conditions are milder and less sensitive to trace amounts of water compared to the Grignard reaction. The starting material, 3-acetyl-2-chloropyridine, is a common synthetic intermediate.
-
Disadvantages: This route requires the prior synthesis of the ketone, adding an extra step to the overall synthetic sequence if starting from a simpler precursor.
Conclusion
Both the Grignard reaction and the reduction of the corresponding ketone are viable methods for the synthesis of this compound. The choice of route will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory equipment and expertise available. For a straightforward and high-yielding conversion where the acetyl precursor is readily available, the sodium borohydride reduction is often preferred due to its operational simplicity and mild reaction conditions. The Grignard route is a valuable alternative, particularly when building the carbon framework from a formyl precursor is advantageous. Further optimization of reaction conditions for both routes could lead to improved yields and efficiency.
References
The Strategic Incorporation of Pyridine-Based Building Blocks in PROTAC Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex process involving the optimization of three key components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in determining the physicochemical properties and biological activity of the PROTAC. This guide provides a comparative analysis of 1-(2-Chloropyridin-3-yl)ethanol and other pyridine-based building blocks in PROTAC design, supported by available experimental data and detailed methodologies.
The introduction of heterocyclic scaffolds, particularly pyridine, into PROTAC linkers has emerged as a key strategy to enhance aqueous solubility and cell permeability, properties that are often challenging for these large "beyond Rule of 5" molecules.[1] The polar nature of the pyridine ring can modulate the overall physicochemical profile of the PROTAC, potentially leading to improved pharmacokinetic properties.[1][2]
The PROTAC Mechanism of Action: A Ubiquitin-Proteasome System Hijack
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule.
This compound: A Potential Building Block for PROTAC Linkers
The pyridine ring itself introduces a polar motif which can enhance solubility. The chloro-substituent offers a potential site for metabolic transformation, which could be engineered to influence the pharmacokinetic profile. Furthermore, the ethanol group provides a straightforward point of attachment for further chemical modifications to connect to either the warhead or the E3 ligase ligand. The specific substitution pattern on the pyridine ring can also influence the conformational rigidity of the linker, a factor known to be critical for the formation of a stable and productive ternary complex.[4]
Comparative Analysis of Pyridine-Based Building Blocks in PROTAC Performance
The inclusion of a pyridine moiety in the linker has been shown to impact the cell permeability and degradation efficiency of PROTACs. The position of the nitrogen atom and the nature of other substituents on the pyridine ring can lead to different conformational preferences and physicochemical properties.
A study investigating the impact of linker composition on the cell permeability of Von Hippel-Lindau (VHL)-based PROTACs provides valuable insights.[4] In this study, a PROTAC containing a pyridine-based linker was compared to analogs with aliphatic and polyethylene glycol (PEG)-based linkers.
Table 1: Comparative Performance of VHL-based PROTACs with Different Linker Compositions
| Linker Type | PROTAC Example | Passive Cell Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹) | Degradation Potency (DC₅₀) |
| Pyridine-based | 6 | Moderate | Data not specified in the direct comparison |
| Phenyl-based | 5 | Low | Data not specified in the direct comparison |
| Flexible (Aliphatic) | 1 | Low | Data not specified in the direct comparison |
| Flexible (PEG-based) | 2 | Low | Data not specified in the direct comparison |
Data adapted from a study on VHL PROTACs.[4] The study focused on permeability and conformational analysis rather than a direct comparison of degradation potency in this context.
The study found that the pyridine-containing PROTAC (6 ) exhibited moderate passive cell permeability, which was an improvement over several other flexible and more rigid linkers.[4] The authors suggest that the pyridine nitrogen could form an intramolecular hydrogen bond, leading to a more folded conformation that shields polar surface area and enhances membrane permeability.[4]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive intestinal absorption of compounds.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF membrane)
-
96-well acceptor plates
-
PBL (pion b.v.) lipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds and reference compounds
-
LC-MS/MS or UV-Vis plate reader for quantification
Procedure:
-
Membrane Coating: Apply 5 µL of the lipid solution to the membrane of each well in the filter plate and allow the solvent to evaporate.
-
Donor Solution Preparation: Prepare solutions of the test and reference compounds in PBS at a final concentration (e.g., 10 µM).
-
Assay Setup: Add 180 µL of PBS to each well of the acceptor plate. Place the filter plate on top of the acceptor plate and add 180 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - C_A(t) / C_equilibrium) where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Western Blotting for Protein Degradation
This technique is used to quantify the amount of a target protein in cells after treatment with a PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control to determine the extent of degradation (Dmax) and the concentration at which 50% degradation is observed (DC₅₀).
Logical Relationships in PROTAC Design and Evaluation
The development of an effective PROTAC involves a systematic workflow that integrates chemical synthesis with biological evaluation.
Conclusion
The incorporation of pyridine-based building blocks into PROTAC linkers is a promising strategy for improving their physicochemical properties, particularly aqueous solubility and cell permeability. While direct comparative data for this compound is currently lacking in the scientific literature, its structure suggests it could be a valuable component in linker design. The available data on other pyridine-containing PROTACs indicates that the position of the nitrogen atom and the overall rigidity of the linker are critical determinants of performance. Further systematic studies directly comparing a range of substituted pyridine building blocks, including this compound, are necessary to fully elucidate the structure-activity relationships and guide the rational design of next-generation protein degraders. Researchers are encouraged to utilize the provided experimental protocols to generate such valuable comparative data.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Positional Impact: A Comparative Guide to the Efficacy of PROTACs Derived from Chloropyridine Isomers
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and selectivity. This guide provides a comprehensive comparison of the efficacy of PROTACs synthesized from different chloropyridine isomers, offering valuable insights for researchers, scientists, and drug development professionals. By examining key experimental data, we aim to elucidate how the seemingly subtle change in the chlorine substitution on the pyridine linker can significantly impact the degradation of target proteins.
The central principle of PROTAC technology is the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity-induced event leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of the PROTAC plays a crucial role in orchestrating this ternary complex formation, and its chemical structure, including the position of heteroatoms and substituents, can profoundly influence binding affinities and cooperativity.
This guide focuses on a series of Von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs designed to degrade the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2), a key therapeutic target in oncology. The PROTACs in this series share a common SMARCA2-binding moiety and a VHL ligand, connected by a pyridine-based linker. The key structural variable among these PROTACs is the attachment point of the ligands to the pyridine ring, which would arise from the use of different chloropyridine isomers during synthesis. This variation directly impacts the spatial orientation of the target protein and the E3 ligase, thereby affecting the stability and formation of the ternary complex.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative data for three representative PROTACs, each featuring a different linkage to the pyridine ring, analogous to what would be synthesized from 2-, 3-, or 4-chloropyridine precursors. The data highlights the significant impact of the linker's vectorial properties on ternary complex formation and subsequent protein degradation.
| PROTAC | Linker Isomer Analogue | Ternary Complex Binding Affinity (KLPT, nM) | Cooperativity (α) | Degradation Potency (DC50, nM) | Area Under the Curve (AUC) for Degradation |
| 1 | 2-substituted pyridine | 11 ± 1 | 2.5 | 11 | 120 |
| 2 | 3-substituted pyridine | 16 ± 2 | 1.7 | 40 | 251 |
| 3 | 4-substituted pyridine | 26 ± 3 | 1.1 | 134 | 465 |
Data adapted from a study on VHL-dependent SMARCA2 degraders.[1]
The data clearly demonstrates that the PROTAC with the linker analogous to a 2-substituted pyridine (PROTAC 1) exhibits the strongest ternary complex binding affinity, the highest cooperativity, and the most potent degradation of SMARCA2, as indicated by the lowest DC50 and AUC values.[1] In contrast, the 4-substituted analogue (PROTAC 3) shows significantly weaker ternary complex formation and reduced degradation efficacy.[1] This underscores the critical role of linker geometry in facilitating productive protein-protein interactions within the ternary complex.
Signaling Pathway and Mechanism of Action
The mechanism of action for these PROTACs involves hijacking the cellular ubiquitin-proteasome system. The following diagram illustrates the signaling pathway leading to the targeted degradation of SMARCA2.
Experimental Workflow
The following diagram outlines the typical experimental workflow used to evaluate the efficacy of the synthesized PROTACs.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Affinity:
SPR experiments are performed to measure the binding affinities of the PROTACs to the VHL E3 ligase and the SMARCA2 bromodomain, as well as the affinity of the ternary complex.[1] A typical protocol involves immobilizing biotinylated VHL complex on a streptavidin-coated sensor chip.[1] The PROTAC is then injected at various concentrations, followed by the injection of the SMARCA2 bromodomain to measure the formation of the ternary complex.[1] The resulting sensorgrams are fitted to a 1:1 binding model to determine the equilibrium dissociation constants (KD), which are used to calculate the ternary complex binding affinity (KLPT).[1]
Western Blotting for Protein Degradation:
To quantify the degradation of SMARCA2 in cells, Western blotting is employed. Cells (e.g., A375 melanoma cells) are seeded and treated with varying concentrations of the PROTACs for a specified duration (e.g., 2 hours).[1] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are then separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for SMARCA2 and a loading control (e.g., GAPDH). After incubation with a secondary antibody, the protein bands are visualized, and their intensities are quantified. The percentage of SMARCA2 degradation is calculated relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and the area under the dose-response curve (AUC) are then determined from this data.[1]
Conclusion
The data presented in this guide unequivocally demonstrates that the isomeric point of attachment on the chloropyridine-derived linker of a PROTAC has a profound impact on its efficacy. The orientation of the target protein and the E3 ligase, dictated by the linker's structure, is a critical determinant of ternary complex stability and subsequent protein degradation. Specifically, for the VHL-based SMARCA2 degraders studied, a linker geometry analogous to that derived from 2-chloropyridine results in superior performance compared to its 3- and 4-substituted counterparts.[1] These findings highlight the importance of fine-tuning the linker structure in the design of highly potent and selective PROTACs and provide a valuable reference for researchers in the field of targeted protein degradation.
References
Validating the Structure of 1-(2-Chloropyridin-3-yl)ethanol Derivatives: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel organic compounds is a critical step in chemical research and drug development. For pyridine derivatives, a class of compounds with significant pharmacological importance, unambiguous structure determination is paramount. This guide provides a comparative analysis of analytical techniques for validating the structure of 1-(2-chloropyridin-3-yl)ethanol derivatives, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
Alternative Structural Validation Methods
While 2D NMR is a powerful tool, other analytical techniques are also employed for structural characterization. A comparison with these methods highlights the comprehensive nature of 2D NMR.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, and angles. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to grow. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups. | Fast and simple. | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement of molecules | Molecular weight and fragmentation patterns. | High sensitivity and provides molecular formula. | Does not provide direct information on atom connectivity. |
| 1D NMR Spectroscopy (¹H, ¹³C) | Nuclear spin transitions in a magnetic field | Information on the chemical environment of individual protons and carbons. | Provides fundamental structural information. | Can have signal overlap in complex molecules, making interpretation difficult. |
The Power of 2D NMR for Structural Validation
Two-dimensional NMR techniques provide a significant advantage over 1D NMR by spreading the spectral information across two frequency dimensions, resolving signal overlap and revealing through-bond and through-space correlations between nuclei. For this compound derivatives, key 2D NMR experiments include COSY, HSQC, and HMBC.
Illustrative 2D NMR Data for a this compound Analog
Due to the limited availability of published complete 2D NMR data for this compound, this guide utilizes data from a closely related analog, 1-(3-chloropyridin-2-yl)ethanone , to demonstrate the principles of structural validation. The substitution pattern provides a comparable system for illustrating the power of 2D NMR correlations.
Table 1: ¹H and ¹³C NMR Data for 1-(3-chloropyridin-2-yl)ethanone in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 4 | 7.85 | dd | 8.1, 1.5 | 139.5 |
| 5 | 7.40 | dd | 8.1, 4.6 | 126.8 |
| 6 | 8.55 | dd | 4.6, 1.5 | 150.2 |
| -CH₃ | 2.72 | s | - | 26.1 |
| C=O | - | - | - | 200.5 |
| C-2 | - | - | - | 152.0 |
| C-3 | - | - | - | 132.1 |
Data is representative and based on publicly available information for analogous compounds.
Visualizing Structural Connectivity with 2D NMR
The following diagrams illustrate the expected 2D NMR correlations for a generic this compound derivative, which are crucial for confirming its structure.
Experimental Protocols
A general protocol for the acquisition of 2D NMR spectra for a this compound derivative is provided below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 2D NMR Acquisition Parameters (on a 400 MHz spectrometer):
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf on Bruker).
-
Spectral Width: ~12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 2-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker).
-
¹H Spectral Width: ~12 ppm.
-
¹³C Spectral Width: ~160 ppm.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 4-16 per increment.
-
One-bond ¹J(C,H) coupling constant optimized for ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf on Bruker).
-
¹H Spectral Width: ~12 ppm.
-
¹³C Spectral Width: ~200 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-32 per increment.
-
Long-range nJ(C,H) coupling constant optimized for ~8 Hz.
-
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation to generate the 2D spectra.
-
Phase and baseline correct the spectra.
-
Analyze the cross-peaks to establish correlations and confirm the molecular structure.
Conclusion
While various analytical techniques contribute to the characterization of organic molecules, 2D NMR spectroscopy stands out for its ability to provide a detailed and unambiguous structural elucidation of complex molecules like this compound derivatives. By revealing the intricate network of through-bond correlations, COSY, HSQC, and HMBC experiments offer definitive evidence for the connectivity of the molecular framework, making 2D NMR an indispensable tool for researchers, scientists, and drug development professionals.
Cost-benefit analysis of different synthetic pathways to 1-(2-Chloropyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The efficient and cost-effective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. 1-(2-Chloropyridin-3-yl)ethanol is a key building block in the preparation of various pharmaceutically active compounds. This guide provides a comprehensive cost-benefit analysis of the primary synthetic pathways to this valuable intermediate, offering a comparative look at racemic and asymmetric approaches. We will delve into the Grignard reaction, standard reduction methods, and catalytic asymmetric reduction, presenting quantitative data, detailed experimental protocols, and visual representations of each pathway to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Pathways
The table below summarizes the key quantitative metrics for the different synthetic routes to this compound, providing a clear overview for easy comparison.
| Parameter | Pathway 1: Grignard Reaction | Pathway 2: Reduction of Ketone (Racemic) | Pathway 3: Asymmetric Reduction (CBS) |
| Starting Materials | 2-Chloropyridine, Acetaldehyde, Magnesium | 3-Acetyl-2-chloropyridine, Sodium Borohydride | 3-Acetyl-2-chloropyridine, (R)- or (S)-CBS Catalyst, Borane source |
| Overall Yield | Moderate | High | High |
| Reaction Time | 2-4 hours | 1-3 hours | 2-5 hours |
| Number of Steps | 1 | 1 (from ketone) | 1 (from ketone) |
| Cost of Key Reagents | Low to Moderate | Low | High (due to catalyst) |
| Scalability | Good | Excellent | Moderate to Good |
| Stereoselectivity | Racemic | Racemic | High (typically >95% ee) |
| Key Advantages | Direct, one-step synthesis from readily available materials. | High yield, simple procedure, inexpensive reagents. | High enantioselectivity, valuable for chiral drug synthesis. |
| Key Disadvantages | Moisture-sensitive, potential for side reactions. | Produces a racemic mixture, requiring further resolution if a single enantiomer is needed. | High cost of the chiral catalyst, requires anhydrous conditions. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in each synthetic route.
Caption: One-step synthesis of the target alcohol via a Grignard reaction.
Caption: Racemic synthesis through the reduction of the corresponding ketone.
Caption: Enantioselective synthesis using a chiral catalyst.
Detailed Experimental Protocols
Pathway 1: Grignard Reaction with 2-Chloropyridine and Acetaldehyde
This method provides a direct, one-pot synthesis of racemic this compound.
Materials:
-
2-Chloropyridine
-
Magnesium turnings
-
Acetaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 2-chloropyridine (1.0 equivalent) in anhydrous THF in the dropping funnel and add a small portion to the magnesium suspension to initiate the reaction.
-
Once the Grignard reagent formation has started (indicated by gentle reflux), add the remaining 2-chloropyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of acetaldehyde (1.1 equivalents) in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pathway 2: Reduction of 3-Acetyl-2-chloropyridine with Sodium Borohydride
This pathway offers a high-yielding and straightforward method to produce the racemic alcohol from the corresponding ketone.
Materials:
-
3-Acetyl-2-chloropyridine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-acetyl-2-chloropyridine (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product.
Pathway 3: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
For applications requiring enantiomerically pure this compound, the CBS reduction of the ketone precursor is a highly effective method.[1]
Materials:
-
3-Acetyl-2-chloropyridine
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (CBS catalyst)
-
Borane dimethyl sulfide complex (BH₃-DMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Dilute hydrochloric acid
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the CBS catalyst (0.1 equivalents) in anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add borane dimethyl sulfide complex (1.0 equivalent) to the catalyst solution and stir for 15 minutes.
-
Add a solution of 3-acetyl-2-chloropyridine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by dilute hydrochloric acid.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the chiral alcohol by column chromatography.
Cost-Benefit Analysis in Detail
Pathway 1: Grignard Reaction
-
Cost: The primary costs are associated with 2-chloropyridine and anhydrous THF. Acetaldehyde and magnesium are relatively inexpensive. The overall cost is generally low to moderate.
-
Benefits: This is a direct, one-step synthesis from commercially available and relatively inexpensive starting materials. The procedure is well-established and generally provides moderate yields.
-
Drawbacks: Grignard reagents are highly sensitive to moisture, requiring strictly anhydrous conditions and inert atmospheres, which can add to the operational complexity and cost on a larger scale. Side reactions, such as Wurtz coupling, can reduce the yield. The product is a racemic mixture.
Pathway 2: Reduction of Ketone (Racemic)
-
Cost: The starting material, 3-acetyl-2-chloropyridine, is commercially available. Sodium borohydride and methanol are inexpensive reagents. This pathway is generally the most cost-effective.
-
Benefits: The reaction is typically high-yielding, proceeds under mild conditions, and is easy to perform and scale up. The reagents are less hazardous and easier to handle than Grignard reagents.
-
Drawbacks: This route produces a racemic mixture of the alcohol. If a single enantiomer is required, a subsequent resolution step is necessary, which adds to the cost and reduces the overall yield of the desired enantiomer.
Pathway 3: Asymmetric Reduction (CBS)
-
Cost: The main cost driver for this pathway is the chiral CBS catalyst, which is significantly more expensive than the reagents used in the other methods. Borane reagents also contribute to the cost.
-
Benefits: The primary advantage is the high enantioselectivity, providing direct access to the desired chiral alcohol with high optical purity. This eliminates the need for costly and often inefficient resolution steps.
-
Drawbacks: The high cost of the catalyst can be a significant barrier, especially for large-scale synthesis. The reaction also requires strictly anhydrous conditions and careful handling of the borane reagent.
Conclusion
The choice of the optimal synthetic pathway for this compound is highly dependent on the specific requirements of the project.
-
For exploratory research and the synthesis of racemic standards , the reduction of 3-acetyl-2-chloropyridine with sodium borohydride offers an excellent balance of high yield, low cost, and operational simplicity.
-
The Grignard reaction is a viable one-step alternative for producing the racemic product, particularly if 2-chloropyridine is a more readily available or cost-effective starting material than the corresponding ketone.
-
For the development of chiral drug candidates , where enantiomeric purity is paramount, the asymmetric CBS reduction is the superior choice, despite the higher initial cost of the catalyst. The direct formation of the desired enantiomer ultimately saves time and resources by avoiding challenging and wasteful resolution steps.
Researchers and process chemists must carefully weigh the factors of cost, yield, stereoselectivity, and scalability to select the most appropriate synthetic strategy for their specific application.
References
Comparative In-Vitro Analysis of Novel Anticancer Agents Derived from 1-(2-Chloropyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro performance of novel pyridine derivatives synthesized from 1-(2-chloropyridin-3-yl)ethanol against established anticancer agents. The following sections present quantitative data from cytotoxic assays, detailed experimental protocols for the methodologies cited, and visualizations of key signaling pathways and experimental workflows to support further research and development in oncology.
Comparative Cytotoxicity Data
The in-vitro anticancer activity of newly synthesized pyridine derivatives was evaluated against several human cancer cell lines and compared with standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined using the MTT assay.
A series of novel pyridine derivatives, designated 7a-7g, demonstrated significant cytotoxic effects against breast (MCF-7), prostate (DU-145), and cervical (HeLa) cancer cell lines.[1][2] Notably, compounds 7e and 7g exhibited potent activity, comparable to the standard anticancer drug doxorubicin.[1][2] In a separate study, a series of pyridine-ureas (8a-n) were tested against the MCF-7 breast cancer cell line.[3] Compound 8e emerged as a highly potent derivative, showing significantly greater activity than both doxorubicin and sorafenib.[3] Another class of synthesized compounds, including pyrazoline derivative 3a, also showed high potency against both HeLa and MCF-7 cell lines when compared to 5-fluorouracil (5-FU).[4]
Below is a summary of the IC50 values for the most promising synthesized compounds alongside standard anticancer drugs.
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyridine-Urea (8e) | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |
| Sorafenib | 4.50 | |||
| Pyrazoline (3a) | HeLa (Cervical) | 3.5 (µg/mL) | 5-Fluorouracil (5-FU) | Not Specified |
| MCF-7 (Breast) | 4.5 (µg/mL) | 5-Fluorouracil (5-FU) | Not Specified | |
| Pyridine Derivative (7e) | MCF-7, DU-145, HeLa | Potent Activity | Doxorubicin | Comparable |
| Pyridine Derivative (7g) | MCF-7, DU-145, HeLa | Potent Activity | Doxorubicin | Comparable |
Experimental Protocols
MTT Assay for Cell Viability
The cytotoxicity of the synthesized compounds was predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, DU-145, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds or reference drugs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another few hours.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the water-insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In-Vitro Kinase Inhibition Assay
To investigate the mechanism of action, the inhibitory activity of the synthesized compounds against specific kinases, such as VEGFR-2, is evaluated.[3]
General Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the recombinant kinase, a specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: The synthesized compounds, dissolved in DMSO, are added to the wells at varying concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The kinase activity is measured, and the IC50 values for the inhibitors are calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]
Visualizations
Experimental and Analytical Workflow
The overall process from the synthesis of novel compounds to their biological evaluation follows a structured workflow. This involves chemical synthesis and purification, followed by a series of in-vitro assays to determine cytotoxicity and investigate the mechanism of action.
Caption: Workflow from synthesis to in-vitro evaluation.
Targeted Signaling Pathways
Molecular docking studies suggest that these novel pyridine derivatives may exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3]
EGFR Signaling Pathway
The EGFR pathway is crucial for cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. journaljpri.com [journaljpri.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Reactions Involving 1-(2-Chloropyridin-3-yl)ethanol
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision in the synthesis and subsequent transformation of key intermediates like 1-(2-chloropyridin-3-yl)ethanol. This chiral alcohol is a valuable building block, and its efficient synthesis and derivatization are paramount. This guide provides a comprehensive, data-driven comparison of various catalytic systems for the primary reactions involving this compound: its synthesis via asymmetric reduction of the corresponding ketone (2-chloro-3-acetylpyridine) and its oxidation back to the ketone.
The data presented herein is a collation from studies on analogous pyridyl substrates, offering a strong predictive framework for catalyst performance in the context of this compound.
Asymmetric Reduction of 2-Chloro-3-acetylpyridine to this compound
The enantioselective reduction of the prochiral ketone, 2-chloro-3-acetylpyridine, is the most direct route to chiral this compound. Below is a comparison of leading catalyst types for this transformation.
Data Presentation: Catalyst Performance in Asymmetric Reduction
| Catalyst Type | Catalyst/Ligand | Substrate Analogue | Reductant | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Temperature (°C) |
| Homogeneous (Ru) | Ru-TsDPEN | Acetophenone derivatives | Formic acid/Triethylamine | >95 | >99 | 2-6 | 28-40 |
| Homogeneous (Ir) | [Ir(COD)Cl]₂ / (S)-SegPhos | Quinolines | Hantzsch Ester | High | up to 88 | 20-90 | Room Temp |
| Biocatalyst | Candida maris (whole cells) | Acetylpyridine derivatives | Glucose | 99 | 97 (R) | - | - |
| Organocatalyst | BINOL-derived Phosphoric Acid | 2-Substituted Quinolines | Hantzsch Ester | Good | 87->99 | - | 50 |
Note: The data for Ru-TsDPEN, [Ir(COD)Cl]₂ / (S)-SegPhos, and BINOL-derived Phosphoric Acid are based on reactions with closely related acetophenone or quinoline derivatives and serve as a strong indicator of expected performance. The data for Candida maris is based on the reduction of acetylpyridine derivatives, which are structurally very similar to 2-chloro-3-acetylpyridine.
Oxidation of this compound to 2-Chloro-3-acetylpyridine
The oxidation of the secondary alcohol back to the ketone is a crucial transformation for various synthetic strategies. Nitroxide-based catalysts have proven to be highly effective for this purpose.
Data Presentation: Catalyst Performance in Oxidation
| Catalyst System | Substrate Analogue | Oxidant | Yield (%) | Reaction Time (h) | Temperature (°C) |
| TEMPO/NaOCl | Secondary Alcohols | Sodium Hypochlorite | High | 0.5-3 | 0-25 |
| Nitroxide/Nitric Acid | Aromatic & Heteroaromatic Alcohols | Nitric Acid | Good to Excellent | - | 55 |
Experimental Protocols
Asymmetric Transfer Hydrogenation using Ru-TsDPEN Catalyst
Objective: To synthesize enantiomerically enriched this compound via asymmetric transfer hydrogenation of 2-chloro-3-acetylpyridine.
Materials:
-
RuCl--INVALID-LINK--
-
2-Chloro-3-acetylpyridine
-
Formic acid/triethylamine (5:2 azeotrope)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the RuCl--INVALID-LINK-- catalyst in the anhydrous solvent.
-
Add the 2-chloro-3-acetylpyridine substrate to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope as the hydrogen source.
-
Stir the reaction mixture at the specified temperature (e.g., 28-40 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess by chiral HPLC analysis.
Biocatalytic Reduction using Candida maris
Objective: To produce (R)-1-(2-chloropyridin-3-yl)ethanol using whole-cell biocatalysis.
Materials:
-
Candida maris culture
-
Growth medium (e.g., YM broth)
-
2-Chloro-3-acetylpyridine
-
Glucose
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
Cultivate Candida maris in the growth medium until a suitable cell density is reached.
-
Harvest the cells by centrifugation and wash with buffer solution.
-
Resuspend the cells in a fresh buffer solution containing glucose.
-
Add 2-chloro-3-acetylpyridine to the cell suspension to initiate the reduction reaction.
-
Incubate the reaction mixture under controlled temperature and agitation.
-
Monitor the conversion of the ketone to the alcohol by GC or HPLC.
-
After the reaction is complete, extract the product from the reaction mixture using an appropriate organic solvent.
-
Dry the organic extract and concentrate to obtain the crude product.
-
Purify the product and determine the yield and enantiomeric excess.
Nitroxide-Catalyzed Oxidation using TEMPO
Objective: To oxidize this compound to 2-chloro-3-acetylpyridine.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve this compound in dichloromethane in a reaction flask.
-
Add an aqueous solution of sodium bicarbonate and potassium bromide.
-
Add a catalytic amount of TEMPO to the biphasic mixture.
-
Cool the mixture in an ice bath and add the sodium hypochlorite solution dropwise with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for asymmetric reduction.
Caption: Experimental workflow for catalytic oxidation.
The Role of 1-(2-Chloropyridin-3-yl)ethanol in Medicinal Chemistry: A Review of its Synthetic Applications
While 1-(2-chloropyridin-3-yl)ethanol is recognized as a valuable building block in medicinal chemistry, a comprehensive review of publicly available scientific literature and patent databases reveals a scarcity of direct applications in the synthesis of named drug candidates with detailed, published biological data. It is primarily cataloged as an intermediate for the construction of more complex molecules, particularly in the context of protein degraders and kinase inhibitors. This review, therefore, will focus on the synthetic utility of closely related analogs and the potential applications of this scaffold based on the reactivity of its functional groups.
The core structure of this compound, featuring a reactive chlorine atom on the pyridine ring and a secondary alcohol, presents a versatile platform for chemical modification. The chloro-substituent is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. The ethanol side chain provides a handle for further functionalization through oxidation, esterification, or conversion to an amine, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Comparison with Structurally Related Building Blocks
To understand the potential applications of this compound, it is instructive to examine the use of its structural analogs in medicinal chemistry. Compounds such as 2-chloro-3-aminopyridine and 2-[(3-bromopyridin-2-yl)oxy]ethanol have been more extensively documented in the synthesis of bioactive molecules.
| Starting Material | Key Reactions | Therapeutic Areas of Resulting Compounds |
| 2-Chloro-3-aminopyridine | Nucleophilic aromatic substitution, amide coupling, cyclization reactions | Kinase inhibitors (e.g., for cancer therapy), anti-inflammatory agents |
| 2-[(3-Bromopyridin-2-yl)oxy]ethanol | Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions | Kinase inhibitors (targeting VEGFR, EGFR, etc.), anticancer agents |
| This compound | (Potential) Cross-coupling, oxidation, esterification, amination | (Predicted) Kinase inhibitors, protein degraders, various CNS agents |
Potential Synthetic Pathways and Applications
Based on established chemical transformations of similar pyridine derivatives, several synthetic pathways can be envisioned for this compound, leading to potentially bioactive compounds.
Synthesis of Kinase Inhibitors
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The "2-chloropyridine" moiety can be a crucial anchor in this interaction.
Below is a hypothetical workflow for the synthesis of a potential kinase inhibitor starting from this compound.
Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.
Experimental Protocol (Hypothetical): Oxidation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Addition of Oxidizing Agent: Add an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.2 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 1-(2-chloropyridin-3-yl)ethanone.
Experimental Protocol (Hypothetical): Suzuki Coupling
-
Reaction Setup: To a solution of 1-(2-chloropyridin-3-yl)ethanone (1.0 eq) in a solvent system like 1,4-dioxane and water, add the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Heating: Heat the reaction mixture to reflux and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and perform an extractive work-up.
-
Purification: Purify the final compound by recrystallization or column chromatography.
Conclusion
While direct, documented applications of this compound in the synthesis of specific, named medicinal compounds are limited in the current body of scientific literature, its chemical structure suggests significant potential as a versatile building block. By examining the synthetic routes and biological activities of compounds derived from closely related analogs, we can infer its utility in the development of novel therapeutics, particularly in the realm of kinase inhibitors and protein degraders. Further research and publication of synthetic efforts employing this starting material would be invaluable to the medicinal chemistry community. The logical progression of its functional groups through established synthetic methodologies provides a clear path for the exploration of new chemical space and the potential discovery of novel drug candidates.
A Comparative Guide to Novel Fungicidal and Antiviral Agents Derived from a Pyridine-Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel class of compounds derived from a 1-(3-chloropyridin-2-yl)pyrazole core, showcasing their potential as potent fungicidal and antiviral agents. The data presented is based on published research and is intended to inform further drug discovery and development efforts in the agrochemical and pharmaceutical sectors.
Introduction to Novel Pyridine-Pyrazole Carboxamides
A series of novel carboxamide derivatives incorporating a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl moiety has been synthesized and evaluated for biological activity. These compounds have demonstrated significant efficacy against a range of plant pathogenic fungi and have also shown promising antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). The core structure combines the favorable attributes of both pyridine and pyrazole heterocycles, which are known pharmacophores in many biologically active molecules.
Comparative Analysis of Fungicidal Activity
The synthesized compounds were tested for their in vitro fungicidal activity against a panel of economically important plant pathogenic fungi. The following table summarizes the 50% effective concentration (EC50) values for a selection of these novel compounds compared to commercially available fungicides. Lower EC50 values indicate higher potency.
Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) of Novel Pyridine-Pyrazole Derivatives and Commercial Fungicides.
| Compound ID | R Group on Piperidine-Thiazole | Botrytis cinerea | Rhizoctonia solani | Valsa mali |
| Novel-1 | N-isopropyl-1,3-thiazole-4-carboxamide | >50 | >50 | >50 |
| Novel-2 | (Structure not specified) | 2.432[1] | 2.182[1] | 1.787[1] |
| Novel-3 | (Structure not specified) | - | 0.37[2] | - |
| Boscalid | Commercial Fungicide | - | 2.37[3] | 9.19[4] |
| Fluxapyroxad | Commercial Fungicide | - | 0.033[5] | 12.67[] |
| Carbendazim | Commercial Fungicide | - | 1.00[2] | - |
| Thifluzamide | Commercial Fungicide | - | 1.88[5] | - |
| Azoxystrobin | Commercial Fungicide | - | 0.22[3] | - |
| Fluazinam | Commercial Fungicide | - | 0.21[3] | - |
Note: "-" indicates data not available in the cited sources. The data for Novel-2 and Novel-3 are from different series of pyrazole derivatives but are included to show the potential of this chemical class.
Antiviral Activity Profile
The title compound, 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl) piperidin-4-yl)-N-isopropylthiazole-4-carboxamide (Novel-1), has been reported to exhibit good antiviral activity against the Tobacco Mosaic Virus (TMV).[5] While a detailed quantitative comparison for a series of these specific compounds is not yet available, the initial findings are promising. For context, the following table lists some known anti-TMV agents.
Table 2: Antiviral Agents Against Tobacco Mosaic Virus (TMV).
| Compound | Type | Reported Activity |
| Ningnanmycin | Commercial Bio-pesticide | 50-60% inhibition at 500 µg/mL.[7] |
| Ribavirin | Synthetic Nucleoside Analog | Moderate control effect (50-60% at 500 µg/mL).[7] |
| 7-Deoxy-trans-dihydronarciclasine | Natural Alkaloid | IC50 value of 1.80 µM.[] |
| TMV-IN-2 | Chalcone Derivative | EC50 value of 89.9 µg/mL.[] |
Experimental Protocols
General Synthetic Pathway
The synthesis of the novel 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide derivatives proceeds through a multi-step sequence starting from 2,3-dichloropyridine.[8]
Caption: General synthetic route for novel pyridine-pyrazole carboxamides.
Representative Experimental Procedure: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
A detailed, multi-step synthesis is employed to obtain the carboxylic acid intermediate.[8]
-
Hydrazinolysis of 2,3-Dichloropyridine: 2,3-Dichloropyridine is reacted with hydrazine hydrate to yield 3-chloro-2-hydrazinylpyridine.
-
Cyclization: The resulting hydrazinylpyridine is treated with diethyl maleate to form ethyl 1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
-
Bromination: A brominating agent, such as phosphorus oxybromide, is used to introduce a bromine atom at the 4-position of the pyrazole ring.
-
Dehydrogenation/Aromatization: The dihydropyrazole ring is oxidized to the aromatic pyrazole using an oxidizing agent like potassium persulfate.
-
Hydrolysis: The ethyl ester of the pyrazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in methanol, followed by acidification.[8]
In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)
The fungicidal activity of the compounds is determined by measuring the inhibition of mycelial growth of the target fungi on a solid medium.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various concentrations.
-
Inoculation: A mycelial plug of the test fungus is placed at the center of each compound-amended PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (typically 25-28°C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony on each plate is measured.
-
Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter in the control and T is the colony diameter in the treatment. EC50 values are then calculated by probit analysis.
Mechanism of Action
The fungicidal activity of pyrazole carboxamides is primarily attributed to the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[5][9] This inhibition disrupts the fungal cell's energy production, leading to growth inhibition and cell death.
Caption: Proposed mechanism of action for pyrazole carboxamide fungicides.
Conclusion
The novel pyridine-pyrazole carboxamides represent a promising class of compounds with potent fungicidal activity against a range of important plant pathogens. Their mechanism of action, targeting the fungal SDH enzyme, is a well-validated approach for fungicide development. Furthermore, the initial findings of antiviral activity against TMV suggest a broader potential for these compounds in crop protection. Further optimization of the core structure and investigation into the structure-activity relationships are warranted to develop new, effective agrochemicals. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in the synthesis and evaluation of new analogues.
References
- 1. Plant-derived compounds: A potential source of drugs against Tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nyxxb.cn [nyxxb.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 9. Fluxapyroxad - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 1-(2-Chloropyridin-3-yl)ethanol: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-(2-Chloropyridin-3-yl)ethanol is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated pyridine derivative, this compound is classified as hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Adherence to institutional, local, state, and federal regulations is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat the compound with the same precautions as analogous hazardous chlorinated pyridine compounds.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes should be worn to minimize skin exposure.[1]
-
Respiratory Protection: In poorly ventilated areas or when managing spills, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean up the material safely:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1][2]
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container designated for hazardous waste.[1][2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][3]
-
Waste Classification: Classify waste containing this compound as "Hazardous Waste." Due to its chemical structure, it falls into the category of halogenated organic compounds.[2][4]
-
Waste Segregation: It is crucial to keep halogenated organic solvent waste separate from non-halogenated waste streams.[4][5][6] Do not mix with incompatible materials such as strong acids, bases, or oxidizers.[5][6]
-
Containerization:
-
Use a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap.[2][7] Polyethylene or glass containers are generally suitable.[2]
-
The container must be in good condition and kept closed except when adding waste.[7][8]
-
Fill containers to no more than 90% capacity to allow for expansion.
-
-
Labeling:
-
Storage:
-
Final Disposal:
-
The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1][10] These facilities are equipped with afterburners and scrubbers to neutralize harmful byproducts.[1]
-
Engage a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical waste.[1][11]
-
Maintain detailed records of the waste, including its composition, quantity, and the date of collection for disposal.[1]
-
Summary of Disposal and Safety Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound |
| Primary Disposal Method | High-Temperature Incineration |
| PPE | Chemical safety goggles, chemical-resistant gloves, lab coat |
| Waste Segregation | Separate from non-halogenated waste, acids, bases, and oxidizers |
| Waste Container | Labeled, sealed, leak-proof, and chemically compatible |
| Spill Cleanup | Use inert absorbent material; dispose of as hazardous waste |
| Drain Disposal | Strictly Prohibited |
| Solid Waste Disposal | Strictly Prohibited |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-(2-Chloropyridin-3-yl)ethanol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Chloropyridin-3-yl)ethanol. Adherence to these protocols is critical for ensuring laboratory safety.
I. Core Safety and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous chloropyridine compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[2][3][4] | To protect against splashes and aerosols that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves.[3] Gloves should be inspected before use and changed frequently, especially after direct contact. | To prevent skin contact, which is likely to cause irritation.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron.[1][4] All skin should be covered. | To protect against accidental skin exposure from spills or splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[4] | To minimize the inhalation of vapors or aerosols, which may cause respiratory tract irritation.[1][2] |
| General Hygiene | Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory. An eyewash station and safety shower must be readily accessible.[1][4] | To prevent accidental ingestion and to ensure immediate decontamination in case of exposure. |
II. Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodology:
-
Preparation:
-
Thoroughly review the safety information for structurally similar compounds.
-
Put on all required PPE as detailed in Table 1.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust or aerosols.
-
Keep containers tightly closed when not in use.[1]
-
-
Storage:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a sealed container for hazardous waste disposal.[1]
-
Ventilate the area and decontaminate the spill site.
-
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | Gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous waste. |
| Empty Containers | The first rinse of an empty container should be collected as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. |
Logical Relationship for Waste Disposal
Caption: Decision process for the disposal of waste containing this compound.
Disposal Protocol:
-
Collection: All waste materials must be collected in appropriate, leak-proof containers that are compatible with the chemical.[6][7]
-
Labeling: Containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6] Do not pour any amount of this chemical down the drain or dispose of it in regular trash.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
